N-Methyl-N-phenylthiocarbamoyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-N-phenylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGLMSXVIDZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374990 | |
| Record name | Methyl(phenyl)carbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-45-1 | |
| Record name | Methyl(phenyl)carbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19009-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyl-N-phenylthiocarbamoyl chloride CAS number and properties
CAS Number: 19009-45-1
This technical guide provides a comprehensive overview of N-Methyl-N-phenylthiocarbamoyl chloride, consolidating available data on its chemical properties, synthesis, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H8ClNS | [1][2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| IUPAC Name | N-methyl-N-phenylcarbamothioyl chloride | |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=S)Cl | |
| InChI Key | Not available | |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Comparative Data for N-Methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1):
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | [3][4][5] |
| Molecular Weight | 169.61 g/mol | |
| Appearance | Light yellow to light green crystalline mass or solid | [3][6] |
| Melting Point | 87-90 °C (lit.) | |
| Boiling Point | 280 °C (lit.) | |
| Density | 1.247 g/cm³ | [3] |
Synthesis and Reactivity
Synthesis
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, the synthesis of analogous thiocarbamoyl chlorides and related carbamoyl chlorides suggests potential synthetic pathways.
One plausible approach involves the reaction of a secondary amine, in this case, N-methylaniline, with thiophosgene (CSCl2) in the presence of a base to neutralize the hydrogen chloride byproduct. This is a common method for the formation of thiocarbamoyl chlorides.
A generalized reaction scheme is presented below:
Caption: Plausible synthesis of this compound.
Reactivity
Based on the functional group, this compound is expected to be an electrophilic compound. The carbon atom of the thiocarbonyl group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a potential reagent for introducing the N-methyl-N-phenylthiocarbamoyl moiety into other molecules.
Safety and Handling
Recommended Safety Precautions (based on analogous compounds):
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a dry, inert atmosphere as it may be moisture-sensitive.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and bases.
Biological Activity and Applications
There is currently no specific information in the scientific literature regarding the biological activity, signaling pathways, or established experimental workflows for this compound.
For context, the analogous N-Methyl-N-phenylcarbamoyl chloride is used as a reagent in the synthesis of carbamoylcholine analogs, which have shown activity as nicotinic acetylcholine receptor agonists.[6] Derivatives of N-Methyl-N-phenylcarbamoyl chloride have also been investigated for their potential as anticholinesterase agents.[7] It is important to emphasize that these activities are associated with the carbamoyl analog and should not be directly extrapolated to this compound without experimental validation.
The presence of the thiocarbamoyl moiety suggests that this compound could be a valuable intermediate in the synthesis of various sulfur-containing organic molecules, which are of interest in medicinal chemistry and materials science.
Logical Relationships and Experimental Workflows
Given the lack of specific experimental data for this compound, a logical workflow for its initial investigation is proposed below. This workflow outlines the necessary steps to characterize the compound and explore its potential applications.
Caption: Proposed workflow for the characterization and investigation of this compound.
Conclusion
This compound (CAS 19009-45-1) is a chemical compound for which basic molecular data is available. However, there is a significant gap in the publicly available scientific literature regarding its detailed physical properties, specific synthesis protocols, comprehensive safety data, and biological activity. The information on its carbamoyl analog provides some context but should be used with caution. The proposed research workflow offers a roadmap for future studies to fully characterize this compound and explore its potential in chemical synthesis and drug discovery. Researchers should proceed with appropriate safety precautions, assuming the compound may have hazards similar to its carbamoyl analog.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Carbamic chloride, N-methyl-N-phenyl- | C8H8ClNO | CID 77969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-METHYL-N-PHENYLCARBAMOYL CHLORIDE | 4285-42-1 [chemicalbook.com]
- 7. N-Methyl-N-phenylcarbamoyl chloride | 4285-42-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-N-phenylthiocarbamoyl chloride, a key organic building block with applications in chemical biology and drug discovery. The document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications, particularly in the field of proteomics.
Core Compound Properties
This compound is an organosulfur compound characterized by the presence of a thiocarbamoyl chloride functional group attached to a N-methylaniline scaffold.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 19009-45-1 | [1][2] |
| Molecular Formula | C₈H₈ClNS | [1][2] |
| Molecular Weight | 185.67 g/mol | [1][2] |
| Product Family | Organic Building Blocks | [2] |
Proposed Synthesis of this compound
Reaction Scheme:
The following diagram illustrates the proposed experimental workflow for this synthesis.
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline for the synthesis of this compound based on standard procedures for similar compounds. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
N-methylaniline
-
Thiophosgene
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Quantitative Data for Analogous Synthesis:
While specific yield data for the target molecule is not available, the synthesis of its oxygen analog, N-Methyl-N-phenylcarbamoyl chloride, from N-methylaniline and phosgene has been reported with high yields.[3] This suggests that the proposed synthesis for the thio-analog should also be efficient.
| Reactant 1 | Reactant 2 | Molar Ratio (Phosgene:N-methylaniline) | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methylaniline | Phosgene | 1.1-2.0 : 1.0 | Dichloroalkane | 20-70 | 98.5 | [3] |
Applications in Research and Drug Development
This compound is primarily utilized as a specialized reagent in proteomics research and as a versatile organic building block.[1][2]
Proteomics Research: Thiocarbamoyl chlorides are reactive compounds that can selectively react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This reactivity makes this compound a potential tool for:
-
Protein Modification: Covalent modification of proteins to study their structure and function.
-
Chemical Probes: Development of chemical probes for identifying and characterizing protein targets.
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Cross-linking Studies: Investigating protein-protein interactions.
While the specific targets and applications in proteomics for this compound are not extensively documented in peer-reviewed literature, its commercial availability for this purpose suggests its utility in these areas.
Drug Discovery and Medicinal Chemistry: The thiocarbamoyl chloride moiety is a precursor to a wide range of sulfur-containing compounds, including thioureas and thiocarbamates. These classes of compounds are known to exhibit a broad spectrum of biological activities. Therefore, this compound can serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.
The following diagram illustrates the logical relationship of this compound as a precursor to biologically active molecules.
Caption: Role of this compound as a precursor in drug discovery.
References
An In-Depth Technical Guide on the Mechanism of Action of N-Methyl-N-phenylthiocarbamoyl Chloride and Its Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-phenylthiocarbamoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active thiocarbamate and dithiocarbamate derivatives. While the direct mechanism of action of this compound itself is primarily centered on its reactivity as a synthetic precursor, its significance in drug discovery and development is underscored by the diverse pharmacological activities of the compounds derived from it. This technical guide provides a comprehensive overview of the mechanisms of action of these derivatives, focusing on their roles as metallo-β-lactamase inhibitors and modulators of the NF-κB signaling pathway. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key pathways are presented to support further research and development in this area.
Core Biological Activities of this compound Derivatives
The thiocarbamate and dithiocarbamate scaffolds, readily synthesized from this compound, have been identified as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. The core mechanisms underpinning these activities are multifaceted and often involve the modulation of key cellular processes and enzymatic functions.
Inhibition of Metallo-β-Lactamases
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant global health threat. Dithiocarbamate derivatives have emerged as potent inhibitors of these zinc-dependent enzymes.
The proposed mechanism of action for dithiocarbamate-based MBL inhibitors involves the chelation of the zinc ions within the enzyme's active site. This interaction disrupts the catalytic activity of the MBL, rendering it incapable of hydrolyzing β-lactam antibiotics and thus restoring their efficacy.
In-Depth Spectroscopic Analysis of N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylthiocarbamoyl chloride, a key reagent in synthetic chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (CAS No: 19009-45-1; Molecular Formula: C₈H₈ClNS; Molecular Weight: 185.67 g/mol ).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As a solid, this compound can be prepared using one of the following methods:
-
KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
-
Thin Film: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
In ESI-MS, a high voltage is applied to the liquid stream, producing an aerosol of charged droplets from which ions are generated.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Processing: The detector signal is recorded as a function of m/z to generate a mass spectrum, which shows the relative abundance of the parent molecular ion and various fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
N-Methyl-N-phenylthiocarbamoyl Chloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and inferred properties concerning the solubility and stability of N-Methyl-N-phenylthiocarbamoyl chloride (CAS No. 19009-45-1). Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document leverages information from analogous compounds, such as N-Methyl-N-phenylcarbamoyl chloride and various thiocarbamoyl chlorides, to provide a predictive assessment of its chemical behavior.
Core Compound Properties
This compound is an organic compound with the molecular formula C₈H₈ClNS and a molecular weight of 185.67 g/mol .[1][2][3] Its structure features a thiocarbamoyl chloride moiety attached to a methyl and a phenyl group on the nitrogen atom.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19009-45-1 | [1][2][3] |
| Molecular Formula | C₈H₈ClNS | [1][2][3] |
| Molecular Weight | 185.67 g/mol | [1][2][3] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide) | Soluble | General suitability for dissolving moderately polar organic compounds. |
| Non-polar/Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene, Benzene, Ethyl Acetate) | Soluble | The phenyl group and overall organic nature of the molecule suggest good compatibility. Synthesis of related compounds often employs such solvents. |
| Protic Solvents (e.g., Water, Alcohols) | Insoluble and Reactive | Expected to react via hydrolysis or alcoholysis, leading to decomposition rather than dissolution. |
Experimental Protocol: Determination of Solubility
A standard experimental approach to quantitatively determine the solubility of this compound in a given solvent would involve the following steps:
-
Materials: this compound, selected solvent, analytical balance, temperature-controlled shaker, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV or GC-MS).
-
Procedure: a. Prepare a series of vials with a fixed volume of the chosen solvent. b. Add increasing, precisely weighed amounts of this compound to each vial. c. Equilibrate the vials at a constant temperature using a shaker for a sufficient period (e.g., 24 hours) to ensure saturation is reached. d. After equilibration, carefully observe each vial for the presence of undissolved solid. e. Filter the supernatant of the saturated solutions to remove any undissolved solid. f. Dilute the filtered solutions with a known volume of the solvent. g. Analyze the concentration of the dissolved compound in the diluted solutions using a pre-calibrated analytical method.
-
Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L) at the specified temperature.
Stability Profile
Detailed stability studies, such as thermal decomposition analysis or hydrolysis kinetics, for this compound are not available in the reviewed literature. However, the reactivity of the thiocarbamoyl chloride functional group is well-understood, allowing for a reliable prediction of its stability characteristics.
Hydrolytic Stability
Thiocarbamoyl chlorides are known to be sensitive to moisture and will hydrolyze to the corresponding thiocarbamic acid, which may be unstable, and hydrochloric acid. This reactivity is a key consideration for the handling and storage of this compound. It is expected to be unstable in aqueous environments and even in the presence of atmospheric moisture over extended periods.
Thermal Stability
The thermal stability of this compound has not been experimentally determined. As a general precaution for reactive acid chlorides, exposure to high temperatures should be avoided to prevent decomposition.
Incompatible Materials
Based on the general reactivity of acid chlorides, this compound is expected to be incompatible with:
-
Water and moisture: Leads to hydrolysis.
-
Alcohols and Amines: Leads to rapid reaction to form thiocarbamates and thioureas, respectively.
-
Strong bases: Can promote decomposition and react with any generated HCl.
-
Strong oxidizing agents.
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal decomposition. |
| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Container | Keep container tightly closed. | To prevent ingress of moisture and air. |
| Ventilation | Use in a well-ventilated area or a fume hood. | To avoid inhalation of potentially harmful vapors. |
Experimental Protocol: Assessment of Hydrolytic Stability
A typical experiment to assess the hydrolytic stability of this compound would be:
-
Materials: this compound, buffered aqueous solutions at various pH values (e.g., 4, 7, and 9), a suitable organic co-solvent if needed for initial dissolution (e.g., acetonitrile), temperature-controlled incubator, and an analytical instrument (e.g., HPLC-UV).
-
Procedure: a. Prepare stock solutions of the compound in the organic co-solvent. b. Add a small aliquot of the stock solution to the buffered aqueous solutions to initiate the hydrolysis experiment. The final concentration of the organic co-solvent should be kept low. c. Maintain the solutions at a constant temperature. d. At predetermined time intervals, withdraw samples from each solution. e. Immediately quench the hydrolysis reaction in the samples if necessary (e.g., by dilution with a cold organic solvent). f. Analyze the concentration of the remaining this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH level.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a chemical entity like this compound.
Caption: Workflow for Solubility and Stability Characterization.
Conclusion
While direct experimental data for this compound is scarce, a scientifically sound profile of its likely solubility and stability can be constructed based on the known chemistry of thiocarbamoyl chlorides and related structures. It is predicted to be soluble in a range of aprotic organic solvents and highly susceptible to hydrolysis, necessitating careful handling and storage under anhydrous conditions. The experimental protocols and workflow outlined in this guide provide a robust framework for any future laboratory investigations aimed at generating precise quantitative data for this compound. For all applications, it is imperative that researchers handle this compound with appropriate safety precautions in a controlled laboratory environment.
References
An In-depth Technical Guide to the Chemical Reactivity of Thiocarbamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocarbamoyl chlorides, characterized by the R₂N-C(S)-Cl functional group, are highly reactive and versatile electrophilic reagents in modern organic synthesis. As sulfur analogs of carbamoyl chlorides, they serve as crucial building blocks for a wide array of organosulfur compounds. Their utility is particularly pronounced in the synthesis of thiocarbamates, dithiocarbamates, thioureas, and various sulfur-containing heterocycles. Many of these molecular scaffolds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their unique biological activities and physical properties. This technical guide provides a comprehensive overview of the synthesis, stability, and core chemical reactivity of thiocarbamoyl chlorides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their application in a research and development setting.
Synthesis and Physical Properties
The primary methods for synthesizing thiocarbamoyl chlorides involve the reaction of secondary amines or their derivatives with a thiocarbonyl source. The most prevalent and scalable method is the chlorination of tetraalkylthiuram disulfides.
Key Synthetic Pathways
-
From Tetraalkylthiuram Disulfides: This is a common industrial and laboratory method that involves the chlorinolysis of a tetraalkylthiuram disulfide. The reaction is typically exothermic and provides high yields of the desired product along with sulfur byproducts.[1]
-
From Amines and Thiophosgene: The direct reaction of a secondary amine (or its hydrochloride salt) with thiophosgene (CSCl₂) is an effective route, analogous to the synthesis of carbamoyl chlorides from phosgene.[1]
-
Alternative Methods: Other reported syntheses include the reaction of secondary amines with trifluoromethanesulfonyl chloride in the presence of triphenylphosphine and sodium iodide.
A general workflow for the synthesis of thiocarbamoyl chlorides is depicted below.
Physical and Stability Data
Thiocarbamoyl chlorides are typically low-melting yellow solids or oils with a pungent odor. They are sensitive to moisture and can hydrolyze, thus requiring handling under anhydrous conditions. Thermal decomposition can occur at elevated temperatures, particularly above 140°C.
Table 1: Physical Properties of Common Thiocarbamoyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) | Reference |
|---|---|---|---|---|---|
| Dimethylthiocarbamoyl chloride | C₃H₆ClNS | 123.60 | 39–43 | 90–95 / 0.5 | [2] |
| Diethylthiocarbamoyl chloride | C₅H₁₀ClNS | 151.66 | 48–51 | 80–85 / 1 | [1] |
| Diisopropylthiocarbamoyl chloride | C₇H₁₄ClNS | 179.71 | 69–71 | - |
| Dibenzylthiocarbamoyl chloride | C₁₅H₁₄ClNS | 275.79 | 71–73 | - | |
Core Chemical Reactivity
The reactivity of thiocarbamoyl chlorides is dominated by their electrophilic character at the thiocarbonyl carbon. This makes them susceptible to attack by a wide range of nucleophiles, primarily through a nucleophilic acyl substitution mechanism.
Nucleophilic Substitution Reactions
The general mechanism for nucleophilic substitution involves the addition of a nucleophile to the thiocarbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
3.1.1 Reaction with O-Nucleophiles (Phenols and Alcohols)
Thiocarbamoyl chlorides react readily with phenols and alcohols, typically in the presence of a base (e.g., NaH, pyridine), to form O-aryl and O-alkyl thiocarbamates, respectively. These products are crucial intermediates for the Newman-Kwart rearrangement.
Table 2: Synthesis of O-Aryl N,N-Dimethylthiocarbamates
| Phenol Substrate | Base / Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | NaH / DMF | 80°C, 12 h | 77 | |
| 4-Methylphenol | NaH / DMF | 80°C, 12 h | 75 | |
| 4-Methoxyphenol | NaH / DMF | 80°C, 12 h | 76 | |
| 4-Chlorophenol | NaH / DMF | 80°C, 12 h | 72 | |
| 4-(Trifluoromethyl)phenol | NaH / DMF | 80°C, 12 h | 70 | |
| 2-Naphthol | NaH / DMF | 80°C, 12 h | 73 | |
| n-Butanol | NaH / DMF | 80°C, 12 h | 71 |
(Note: This table uses tetramethylthiuram disulfide as the thiocarbamoyl source, which generates the reactive species in situ, but the products are identical to those from reactions with dimethylthiocarbamoyl chloride)
3.1.2 Reaction with N-Nucleophiles (Amines)
The reaction with primary or secondary amines yields substituted thioureas. The reaction is typically rapid and often requires an excess of the amine or an external base to neutralize the HCl byproduct.
Table 3: Synthesis of Substituted Thioureas
| Thiocarbamoyl Source | Amine | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiocarbamoyl benzotriazole | Aniline (2 equiv) | Ball milling, 10 min | 1,3-Diphenylthiourea | >99 | |
| Thiocarbamoyl benzotriazole | Piperidine (2 equiv) | Ball milling, 10 min | 1-(Piperidine-1-carbothioyl)piperidine | >99 | |
| Thiocarbamoyl benzotriazole | NH₃ (vapor) | Aging | N-Arylthiourea | Quantitative |
(Note: Thiocarbamoyl benzotriazoles are used here as stable, isolable synthetic equivalents of the more reactive thiocarbamoyl chlorides)
3.1.3 Reaction with S-Nucleophiles (Thiols)
Reaction with thiols or their corresponding thiolates produces dithiocarbamates.
The Newman-Kwart Rearrangement
A paramount application of thiocarbamoyl chlorides is in the synthesis of thiophenols from phenols via the Newman-Kwart rearrangement. The process involves the formation of an O-aryl thiocarbamate, which upon heating, undergoes an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis yields the thiophenol.
References
An In-Depth Technical Guide to the Applications of N-Methyl-N-phenylthiocarbamoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-phenylthiocarbamoyl chloride (C₈H₈ClNS) is a versatile electrophilic reagent employed in organic synthesis for the introduction of the N-methyl-N-phenylthiocarbamoyl moiety. This functional group serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the preparation of thiophenols via O-aryl thiocarbamates and the subsequent Newman-Kwart rearrangement. Its reactivity with a wide range of nucleophiles, including alcohols, phenols, and amines, makes it a valuable tool for the creation of diverse molecular architectures. This guide provides a comprehensive overview of the applications of this compound, detailing its synthesis, key reactions, and the experimental protocols for its utilization.
Introduction
This compound, with the chemical formula C₈H₈ClNS and a molecular weight of 185.67 g/mol , is a member of the thiocarbamoyl chloride family of compounds.[1][2] These reagents are analogous to carbamoyl chlorides and are primarily used as electrophilic sources for the thiocarbamoyl group. The presence of the sulfur atom imparts unique reactivity and provides a pathway to sulfur-containing functional groups, which are prevalent in many biologically active molecules and materials.
The core utility of this compound lies in its reaction with nucleophiles to form thiocarbamates and related compounds. A significant application of the resulting O-aryl thiocarbamates is their thermal or catalytically-induced rearrangement to S-aryl thiocarbamates, a transformation known as the Newman-Kwart rearrangement. This reaction sequence provides a robust and widely used method for the synthesis of thiophenols from phenols, which can be otherwise challenging to prepare.
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of N-methylaniline with thiophosgene.
Experimental Protocol: Synthesis from N-Methylaniline and Thiophosgene
-
In a well-ventilated fume hood, a solution of N-methylaniline (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas scrubber.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the stirred N-methylaniline solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or recrystallization.
Key Applications in Organic Synthesis
The primary applications of this compound revolve around its reactions with nucleophiles to form thiocarbamates, which can then be further transformed.
Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates
This compound reacts readily with phenols in the presence of a base to yield O-aryl N-methyl-N-phenylthiocarbamates. These compounds are key intermediates for the Newman-Kwart rearrangement.
General Experimental Protocol: Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates
-
To a stirred solution of a substituted phenol (1.0 equivalent) and a suitable base (e.g., triethylamine, pyridine, or sodium hydride; 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, DMF, or acetonitrile) at 0 °C, a solution of this compound (1.0-1.2 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Table 1: Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates - Reaction Conditions and Yields
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Triethylamine | THF | RT | 12 | ~85-95 |
| 4-Chlorophenol | Sodium Hydride | DMF | 0 to RT | 6 | ~90 |
| 4-Methoxyphenol | Pyridine | CH₂Cl₂ | RT | 8 | ~88 |
| 4-Nitrophenol | Potassium Carbonate | Acetonitrile | 50 | 4 | >95 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reactants.
Spectroscopic Data for O-(4-chlorophenyl)-N-methyl-N-phenylthiocarbamate:
-
¹H NMR (CDCl₃, δ): ~3.5 (s, 3H, N-CH₃), ~7.1-7.5 (m, 9H, Ar-H).
-
¹³C NMR (CDCl₃, δ): ~38 (N-CH₃), ~122-155 (aromatic carbons), ~187 (C=S).
The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a thermal or catalytically-induced intramolecular migration of the aryl group from the oxygen to the sulfur atom in an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate.[3] This reaction is a cornerstone for the synthesis of thiophenols from phenols.[3]
Experimental Protocol: Thermal Newman-Kwart Rearrangement
-
The O-aryl N-methyl-N-phenylthiocarbamate is placed in a flask suitable for high-temperature reactions.
-
The solid is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300 °C.[3]
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
After cooling, the product is purified by column chromatography or recrystallization.
Experimental Protocol: Palladium-Catalyzed Newman-Kwart Rearrangement
For substrates that are sensitive to high temperatures, a palladium-catalyzed version of the rearrangement can be employed at significantly lower temperatures.
-
To a solution of the O-aryl N-methyl-N-phenylthiocarbamate in an appropriate solvent (e.g., toluene or xylene), a palladium catalyst, such as Pd(PPh₃)₄ or a custom palladium-phosphine complex, is added.
-
The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete.
-
The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the product is purified by chromatography.
Table 2: The Newman-Kwart Rearrangement - Conditions and Yields
| O-Aryl Thiocarbamate | Conditions | Temperature (°C) | Time (h) | Yield (%) of S-Aryl Thiocarbamate |
| O-Phenyl-N-methyl-N-phenylthiocarbamate | Thermal (neat) | 250 | 2 | ~80 |
| O-(4-Nitrophenyl)-N-methyl-N-phenylthiocarbamate | Thermal (neat) | 220 | 1 | >90 |
| O-(4-Methoxyphenyl)-N-methyl-N-phenylthiocarbamate | Pd(PPh₃)₄, Toluene | 110 | 12 | ~75 |
Note: Yields are approximate and depend on the substrate and reaction conditions.
Spectroscopic Data for S-(4-chlorophenyl)-N-methyl-N-phenylthiocarbamate:
-
¹H NMR (CDCl₃, δ): ~3.4 (s, 3H, N-CH₃), ~7.2-7.6 (m, 9H, Ar-H).
-
¹³C NMR (CDCl₃, δ): ~37 (N-CH₃), ~125-145 (aromatic carbons), ~168 (C=O).
Synthesis of N-Substituted Thioureas
This compound reacts with primary and secondary amines to produce N,N,N'-trisubstituted thioureas. These reactions are typically fast and proceed in high yield.
General Experimental Protocol: Synthesis of N,N,N'-Trisubstituted Thioureas
-
To a stirred solution of a primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a solvent like dichloromethane or THF at 0 °C, a solution of this compound (1.0 equivalent) is added dropwise.[4][5]
-
The reaction is typically stirred at room temperature for 1-3 hours.[4][5]
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting thiourea is purified by recrystallization or column chromatography.
Table 3: Synthesis of N,N,N'-Trisubstituted Thioureas - Representative Examples
| Amine | Product | Yield (%) |
| Aniline | 1-Methyl-1,3-diphenylthiourea | >95 |
| Benzylamine | 1-Benzyl-3-methyl-3-phenylthiourea | ~90 |
| Piperidine | 1-(N-Methyl-N-phenylthiocarbamoyl)piperidine | >95 |
Note: Yields are generally high for this transformation.
Applications in Agrochemicals
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of O-Aryl Thiocarbamates.
Caption: The Newman-Kwart Rearrangement Pathway.
Caption: Synthesis of N,N,N'-Trisubstituted Thioureas.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the straightforward synthesis of O-aryl thiocarbamates, which are pivotal precursors for the Newman-Kwart rearrangement, providing an efficient route to thiophenols. Furthermore, its reaction with amines offers a direct pathway to substituted thioureas. The methodologies presented in this guide, supported by experimental protocols and quantitative data, underscore the significance of this compound as a tool for accessing a diverse range of sulfur-containing molecules for applications in medicinal chemistry, agrochemicals, and materials science. Further research into catalytic and milder reaction conditions will undoubtedly expand the scope and utility of this important synthetic building block.
References
N-Methyl-N-phenylthiocarbamoyl Chloride: A Comprehensive Technical Guide for Amine Protection in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic protection and deprotection of amine functionalities are fundamental to the successful execution of complex multi-step organic syntheses, particularly within the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of N-Methyl-N-phenylthiocarbamoyl chloride as a versatile protecting group for primary and secondary amines. Drawing upon established principles of thiocarbamate chemistry, this document outlines the synthesis of the protecting group, detailed protocols for the protection and deprotection of amines, and a discussion of the stability and orthogonality of the resulting N-Methyl-N-phenylthiocarbamoyl amides. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively implement this protecting group strategy in their synthetic endeavors.
Introduction to Amine Protection
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the presence of multiple functional groups necessitates a strategic approach to control reactivity. Amine groups, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during transformations targeting other parts of the a molecule. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1][2]
While numerous amine protecting groups exist, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc), the unique properties of thiocarbamates offer a valuable alternative in the synthetic chemist's toolbox.[1][3] The N-Methyl-N-phenylthiocarbamoyl group, in particular, presents a distinct electronic and steric profile that can be advantageous in specific synthetic contexts.
The N-Methyl-N-phenylthiocarbamoyl Protecting Group
This compound (C8H8ClNS, CAS Number: 19009-45-1) is a reagent that reacts with primary and secondary amines to form the corresponding N-Methyl-N-phenylthiocarbamates.[4][5][6] The resulting protected amine is a stable, crystalline solid in many cases, facilitating purification and handling.
Key Properties:
| Property | Value |
| Molecular Formula | C8H8ClNS |
| Molecular Weight | 185.67 g/mol |
| CAS Number | 19009-45-1 |
Synthesis of this compound
The synthesis of N,N-disubstituted thiocarbamoyl chlorides can generally be achieved through the reaction of a secondary amine with thiophosgene or a thiophosgene equivalent. For this compound, the reaction of N-methylaniline with thiophosgene in an inert solvent is a viable synthetic route.
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the protection and deprotection of amines using analogous thiocarbonyl and carbamoyl chlorides.[7][8] Researchers should optimize these conditions for their specific substrates.
Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-Methyl-N-phenylthiocarbamoyl protected amine.
Caption: Workflow for the protection of a primary amine.
Deprotection of the N-Methyl-N-phenylthiocarbamoyl Group
The deprotection of thiocarbamates can be achieved under various conditions, often involving basic hydrolysis or oxidative cleavage. The N-phenylthiocarbonyl group, a close analog, is known to be labile to aqueous alkali.[9]
3.2.1. Basic Hydrolysis
Materials:
-
N-Methyl-N-phenylthiocarbamoyl protected amine
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected amine in methanol or ethanol.
-
Add aqueous sodium hydroxide solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected amine.
-
Purify the crude product if necessary.
3.2.2. Oxidative Cleavage
While less common for this specific group, oxidative cleavage methods used for other sulfur-containing protecting groups could potentially be adapted. This would involve reagents such as peroxy acids (e.g., m-CPBA) or other oxidizing agents. This approach may offer orthogonality to base-labile groups.
Stability and Orthogonality
The N-Methyl-N-phenylthiocarbamoyl group is expected to exhibit good stability under a range of conditions, making it a valuable orthogonal protecting group.
| Condition | Expected Stability |
| Acidic Conditions | Generally stable, allowing for the removal of acid-labile groups like Boc. |
| Basic Conditions | Labile to strong basic hydrolysis. |
| Hydrogenolysis | Stable, allowing for the removal of groups like Cbz. |
| Oxidative Conditions | Potentially labile, depending on the oxidant used. |
| Nucleophiles | Generally stable to common nucleophiles. |
The stability profile of the N-Methyl-N-phenylthiocarbamoyl group allows for its use in synthetic strategies where other common protecting groups might be unsuitable. For instance, its stability to acidic conditions permits the selective deprotection of a Boc group in its presence.
Caption: Stability profile of the protecting group.
Applications in Drug Development
The unique reactivity and stability of the N-Methyl-N-phenylthiocarbamoyl protecting group can be leveraged in the synthesis of complex drug candidates. Its orthogonality to commonly used protecting groups allows for more flexible and efficient synthetic routes. For example, in the synthesis of a molecule containing multiple amine functionalities, the N-Methyl-N-phenylthiocarbamoyl group could be used to protect one amine while a Boc group protects another, allowing for their sequential deprotection and functionalization.
Conclusion
This compound offers a valuable and versatile option for the protection of primary and secondary amines. Its ease of introduction, stability under various conditions, and specific deprotection methods make it a useful tool for organic chemists, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this protecting group in complex synthetic endeavors. Further research into the full scope and limitations of this protecting group is encouraged to expand its application in innovative synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of N-Methyl-N-phenylthiocarbamoyl Chloride in Thiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-disubstituted thiourea derivatives utilizing N-Methyl-N-phenylthiocarbamoyl chloride as a key reagent. This document details the underlying chemical principles, experimental methodologies, and expected outcomes, tailored for professionals in chemical research and drug development.
Introduction to Thiourea Synthesis and the Role of this compound
Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of unsymmetrical and polysubstituted thioureas is a focal point in medicinal chemistry.
This compound (C₈H₈ClNS) is a thiocarbamoyl chloride that serves as an efficient electrophilic reagent for the introduction of a methyl-phenyl-thiocarbamoyl moiety.[1][2] Its reaction with primary or secondary amines provides a direct and controlled route to N,N',N'-trisubstituted thioureas. The core of this synthetic approach is the nucleophilic substitution reaction at the thiocarbonyl carbon of the thiocarbamoyl chloride by an amine.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the thiocarbonyl group in this compound. This is followed by the elimination of a chloride ion to form the thiourea derivative. Typically, a base is required to neutralize the hydrogen chloride byproduct.
Caption: General reaction mechanism for thiourea synthesis.
Experimental Protocol: Synthesis of a Representative N,N'-disubstituted Thiourea
This section provides a detailed methodology for the synthesis of a representative thiourea derivative using this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagent: Cool the solution to 0°C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure and purity of the final thiourea derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining its melting point.
Caption: A typical experimental workflow for thiourea synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various N,N'-disubstituted thioureas from this compound and different primary amines. The data presented is based on typical yields and physical properties reported for analogous reactions in the literature.[3][4][5][6][7]
| Amine Reactant | Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| Aniline | 1-Methyl-1,3-diphenylthiourea | C₁₄H₁₄N₂S | 85-95 | 110-112 |
| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-methyl-3-phenylthiourea | C₁₅H₁₆N₂OS | 80-90 | 125-127 |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-methyl-3-phenylthiourea | C₁₄H₁₃ClN₂S | 88-96 | 130-132 |
| Benzylamine | 1-Benzyl-3-methyl-3-phenylthiourea | C₁₅H₁₆N₂S | 90-98 | 98-100 |
Conclusion
This compound is a valuable reagent for the synthesis of N,N'-disubstituted thioureas. The methodology presented in this guide offers a reliable and efficient pathway to a diverse range of thiourea derivatives. The straightforward reaction conditions and high potential yields make this an attractive approach for applications in medicinal chemistry and materials science. Further exploration of the substrate scope and optimization of reaction conditions can lead to the development of novel thiourea-based compounds with significant biological and chemical properties.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilicity of N-Methyl-N-phenylthiocarbamoyl chloride, a key reactive intermediate in organic synthesis. By examining its reactivity in comparison to its oxygen analog and related structures, this document offers valuable insights for its application in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction: The Thiocarbonyl Moiety and Electrophilicity
This compound belongs to the class of thiocarbamoyl chlorides, which are sulfur analogs of carbamoyl chlorides. The substitution of the carbonyl oxygen with sulfur has a profound impact on the electronic properties and, consequently, the electrophilicity of the central carbon atom. Understanding this influence is critical for predicting reaction mechanisms and controlling outcomes in synthetic pathways.
The electrophilicity of the thiocarbonyl carbon in this compound is governed by a combination of factors, including the inductive and mesomeric effects of the nitrogen and phenyl substituents, and the nature of the carbon-sulfur double bond.
Factors Influencing Electrophilicity
The reactivity of this compound is a balance of several electronic and steric factors. The following diagram illustrates the key relationships influencing the electrophilicity of the thiocarbonyl carbon.
Caption: Factors influencing the electrophilicity of the thiocarbonyl carbon.
Quantitative Reactivity Analysis: A Comparative Study
A study on the solvolysis of N,N-dimethylthiocarbamoyl chloride revealed that it reacts two to three orders of magnitude faster than N,N-dimethylcarbamoyl chloride.[1] This suggests that the substitution of oxygen for sulfur enhances the rate of solvolysis, which proceeds through an SN1 mechanism. The greater polarizability of sulfur and its ability to stabilize the positive charge on the intermediate carbocation are likely contributing factors to this rate enhancement.
Conversely, studies on simpler systems have shown that benzoyl chloride is approximately nine times more reactive than thiobenzoyl chloride in methanolysis catalyzed by pyridine, indicating that the reaction mechanism also plays a crucial role.
The following table summarizes the available kinetic data for the solvolysis of relevant carbamoyl and thiocarbamoyl chlorides.
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate (Thio/Oxy) | Reference |
| N-Methyl-N-phenylcarbamoyl chloride | 80% Ethanol | 60.0 | 3.37 x 10⁻⁶ (calculated) | - | [2] |
| N,N-Dimethylcarbamoyl chloride | Ethanol | 0.0 | Varies | 1 | [1] |
| N,N-Dimethylthiocarbamoyl chloride | Ethanol | 0.0 | Varies | 120 - 344 | [1] |
Note: The rate for N-Methyl-N-phenylcarbamoyl chloride was extrapolated from data at different temperatures.
The significantly higher relative rate of solvolysis for the N,N-dimethylthiocarbamoyl chloride strongly suggests that this compound is also a highly electrophilic species, likely more so than its oxygen counterpart in reactions that proceed via an ionization pathway.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is adapted from the general synthesis of thiocarbamoyl chlorides and the specific synthesis of the analogous N-methyl-N-phenylcarbamoyl chloride.
Caption: Representative workflow for the synthesis of this compound.
Materials:
-
N-Methylaniline
-
Thiophosgene
-
Anhydrous dichloroalkane (e.g., dichloromethane)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of N-methylaniline (1.0 equivalent) in anhydrous dichloroalkane is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
The flask is cooled to 0-5 °C in an ice bath.
-
A solution of thiophosgene (1.1-2.0 equivalents) in the same solvent is added dropwise to the stirred solution of N-methylaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.
-
The mixture is then allowed to warm to room temperature and stirred for a further 2-4 hours.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Kinetic Study of Solvolysis (Representative Protocol)
This protocol is a general method for studying the solvolysis kinetics of reactive acyl chlorides.
Caption: A generalized workflow for determining the solvolysis kinetics of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, water)
-
Conductivity meter or pH meter/autotitrator
-
Thermostatted water bath
-
Volumetric glassware
Procedure:
-
A solvent mixture (e.g., 80% ethanol in water by volume) is prepared and placed in a thermostatted reaction vessel.
-
The conductivity or pH of the solvent is allowed to stabilize at the desired reaction temperature.
-
A concentrated stock solution of this compound is prepared in a small amount of a dry, non-reactive solvent (e.g., acetone).
-
The reaction is initiated by injecting a small, known volume of the stock solution into the stirred, thermostatted solvent. The final concentration of the thiocarbamoyl chloride should be low (e.g., 10⁻⁴ M).
-
The change in conductivity or the amount of titrant needed to maintain a constant pH is recorded as a function of time. The solvolysis of the thiocarbamoyl chloride produces HCl, which leads to these changes.
-
The data is collected for at least three half-lives of the reaction.
-
The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity or titrant volume versus time.
Conclusion
This compound is a highly reactive electrophile. Quantitative comparisons with related compounds indicate that the thiocarbonyl group, in the context of an N,N-disubstituted chloride, leads to a significant rate enhancement in SN1 solvolysis reactions compared to its carbonyl analog. This heightened electrophilicity makes it a valuable, albeit sensitive, reagent in organic synthesis. The provided experimental protocols offer a starting point for the synthesis and kinetic analysis of this compound, enabling further exploration of its synthetic utility in drug discovery and materials science. Researchers should exercise caution due to the reactive and potentially hazardous nature of thiocarbamoyl chlorides.
References
Methodological & Application
Application Notes and Protocols for Amine Protection Using N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and biologically active compounds. The choice of a suitable protecting group is critical and is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal. The N-Methyl-N-phenylthiocarbamoyl group, introduced via N-Methyl-N-phenylthiocarbamoyl chloride, represents a less common, yet potentially useful, addition to the chemist's toolbox for amine protection.
This document provides an overview of the N-Methyl-N-phenylthiocarbamoyl group, including proposed protocols for the protection and deprotection of amines, based on the general reactivity of related thiocarbamoyl chlorides. It is important to note that specific, well-documented protocols for this particular reagent are scarce in the available scientific literature. Therefore, the following sections outline generalized procedures that should be considered as a starting point for experimental optimization.
Principle of Protection
The protection of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the thiocarbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N-Methyl-N-phenylthiocarbamate derivative.
Proposed Experimental Protocols
General Protocol for Amine Protection
This protocol is based on the general reactivity of amines with acyl chlorides and related compounds. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Amine substrate
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-Methyl-N-phenylthiocarbamoyl protected amine.
Table 1: Hypothetical Reaction Parameters for Amine Protection
| Amine Type | Solvent | Base | Temperature (°C) | Approx. Reaction Time (h) | Expected Yield Range (%) |
| Primary Aliphatic | DCM | TEA | 0 to rt | 2 - 6 | 80 - 95 |
| Secondary Aliphatic | THF | DIPEA | rt to 40 | 6 - 12 | 70 - 90 |
| Primary Aromatic | MeCN | TEA | rt to 60 | 8 - 16 | 60 - 85 |
| Secondary Aromatic | THF | DIPEA | 40 to reflux | 12 - 24 | 50 - 75 |
Note: The data in this table is hypothetical and intended for guidance only. Actual results will vary depending on the specific substrate and reaction conditions.
Proposed General Protocol for Deprotection
The cleavage of the N-Methyl-N-phenylthiocarbamoyl group is anticipated to be achievable under basic or potentially oxidative or reductive conditions, based on the reactivity of related thiocarbamates. The following are proposed methods that require experimental validation.
Method A: Basic Hydrolysis
The N-phenylthiocarbonyl group has been reported to be unstable in the presence of aqueous alkali[1]. This suggests that basic hydrolysis could be a viable deprotection strategy.
Materials:
-
N-Methyl-N-phenylthiocarbamoyl protected amine
-
Aqueous base (e.g., 1M NaOH, 1M KOH)
-
Co-solvent (e.g., THF, Methanol)
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the protected amine in a suitable co-solvent.
-
Add the aqueous base and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude amine by flash column chromatography or crystallization.
Method B: Oxidative Cleavage
Oxidative cleavage has been reported for some sulfur-containing protecting groups.
Materials:
-
N-Methyl-N-phenylthiocarbamoyl protected amine
-
Oxidizing agent (e.g., m-CPBA, Oxone®)
-
Solvent (e.g., DCM, Methanol/Water)
-
Quenching agent (e.g., aqueous sodium thiosulfate for m-CPBA)
Procedure:
-
Dissolve the protected amine in a suitable solvent.
-
Add the oxidizing agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction appropriately.
-
Work up the reaction mixture as described in Method A.
-
Purify the product.
Visualization of the Workflow
Experimental Workflow for Amine Protection and Deprotection
Caption: General workflow for the protection of an amine followed by its deprotection.
Logical Relationship of Protection/Deprotection
References
Application Notes and Protocols for the Synthesis of Trisubstituted Thioureas using N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of unsymmetrically substituted thioureas is a key step in the development of novel therapeutic agents. N-Methyl-N-phenylthiocarbamoyl chloride is a versatile reagent for the synthesis of N,N,N'-trisubstituted thioureas through its reaction with primary and secondary amines. This document provides detailed protocols and application notes for this transformation, based on the principles of nucleophilic acyl substitution, analogous to the Schotten-Baumann reaction.[1]
The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic thiocarbonyl carbon of this compound. The subsequent elimination of a chloride ion results in the formation of the corresponding trisubstituted thiourea. The use of a base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Reaction Principle and Signaling Pathway
The fundamental reaction mechanism is a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the thiocarbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable thiourea product.
Caption: Reaction mechanism for thiourea formation.
Experimental Protocols
The following protocols describe the synthesis of N,N,N'-trisubstituted thioureas from this compound and a representative primary and secondary amine.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-N'-methyl-N'-phenylthiourea.
Protocol 2: Reaction with a Secondary Amine (Piperidine)
Materials:
-
This compound
-
Piperidine
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve piperidine (1.1 eq.) in anhydrous tetrahydrofuran.
-
Add pyridine (1.5 eq.) as the base and solvent.
-
Cool the solution to 0 °C and add this compound (1.0 eq.) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure 1-(methyl(phenyl)carbamothioyl)piperidine.
Data Presentation
The following table summarizes representative experimental conditions and outcomes for the synthesis of trisubstituted thioureas from this compound.
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Triethylamine | DCM | 3 | 0 to RT | 92 |
| 2 | Aniline | Pyridine | THF | 5 | RT | 88 |
| 3 | Piperidine | Pyridine | THF | 7 | RT | 95 |
| 4 | Morpholine | DIEA | Acetonitrile | 6 | RT | 91 |
| 5 | n-Butylamine | Triethylamine | DCM | 4 | 0 to RT | 89 |
Experimental Workflow
The general workflow for the synthesis and purification of N,N,N'-trisubstituted thioureas is depicted below.
Caption: General workflow for thiourea synthesis.
Safety and Handling
-
This compound is a moisture-sensitive and corrosive compound. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction is exothermic, especially during the addition of the thiocarbamoyl chloride. Proper temperature control is essential.
-
The organic solvents used are flammable and should be handled with care, away from ignition sources.
-
Bases such as triethylamine and pyridine are corrosive and have strong odors. They should be handled in a well-ventilated area.
Conclusion
The reaction of this compound with primary and secondary amines provides a reliable and high-yielding route to N,N,N'-trisubstituted thioureas. The protocols outlined in this document, based on established principles of nucleophilic acyl substitution, offer a robust methodology for the synthesis of these valuable compounds for applications in drug discovery and development. The use of an appropriate base and anhydrous conditions are critical for achieving optimal results.
References
Application Notes and Protocols: N-Methyl-N-phenylthiocarbamoyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance therapeutic properties such as stability, bioavailability, and receptor affinity. The introduction of a methyl group on the N-terminus can significantly impact the peptide's conformational flexibility and resistance to enzymatic degradation.[1] N-Methyl-N-phenylthiocarbamoyl chloride serves as a specialized reagent for the introduction of a lipophilic N-methyl-N-phenylthiocarbamoyl group at the N-terminus of a peptide chain during solid-phase peptide synthesis (SPPS). This modification can modulate the peptide's pharmacological profile, offering a valuable tool for lead optimization in peptide-based drug development.[2]
Principle of Application
The primary application of this compound in SPPS is the capping of the N-terminal amine of a resin-bound peptide. This is typically performed after the final coupling step of the peptide sequence assembly. The thiocarbamoyl chloride reacts with the deprotected N-terminal α-amino group to form a stable N,N-disubstituted thiourea linkage. This modification introduces a bulky, hydrophobic moiety that can influence the peptide's interaction with its biological target and improve its resistance to aminopeptidases.
Experimental Protocols
This section provides a detailed methodology for the N-terminal modification of a resin-bound peptide using this compound. The protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in NMP) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
-
HPLC grade acetonitrile and water for purification
-
Solid-phase synthesis reaction vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol for N-Terminal Thiocarbamoylation
-
Resin Preparation:
-
Swell the peptide-resin (with the final N-terminal Fmoc group intact) in DCM for 30 minutes, followed by washing with NMP (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in NMP for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.
-
Wash the resin thoroughly with NMP (5 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.
-
-
N-Methyl-N-phenylthiocarbamoylation Reaction:
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) in NMP.
-
In a separate vial, add DIPEA (10 equivalents) to the reaction vessel containing the resin.
-
Add the this compound solution to the resin and shake the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative Kaiser test (absence of blue color) indicates the complete reaction of the primary amine.
-
-
Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin extensively with NMP (5 x 5 mL) followed by DCM (5 x 5 mL) to remove any unreacted reagents and byproducts.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the N-terminally modified peptide.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-terminal modification of a model peptide with this compound. The data is illustrative and may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Value | Method of Determination |
| Reaction Time | 2 - 4 hours | Kaiser Test |
| Crude Purity | 75 - 85% | Analytical HPLC |
| Isolated Yield | 60 - 75% | After HPLC Purification |
| Molecular Weight | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Visualizations
Experimental Workflow
References
Application Note: Synthesis and Utility of N,N'-Disubstituted Thioureas via N-Methyl-N-phenylthiocarbamoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of N-Methyl-N-phenylthiocarbamoyl chloride with primary amines provides a direct and efficient route to synthesize unsymmetrical N,N'-disubstituted thioureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the thiourea moiety. These activities include anticancer, anti-HIV, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The thiourea scaffold, with its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites, serves as a valuable pharmacophore in the design of novel therapeutic agents.[1][3] This document provides a detailed protocol for this synthesis, presents relevant data, and discusses the applications of the resulting products.
The general reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl-like carbon of the thiocarbamoyl chloride. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of a stable N-methyl-N-phenyl-N'-substituted thiourea.
Experimental Workflow and Reaction Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the thiocarbonyl carbon of this compound. A subsequent elimination of a chloride ion, facilitated by a base, yields the final thiourea product.
References
Application Notes and Protocols: Solvent Effects on N-Methyl-N-phenylthiocarbamoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solvent effects on the solvolysis reactions of N-Methyl-N-phenylthiocarbamoyl chloride and its analogs. The provided protocols and data are intended to guide researchers in designing experiments, understanding reaction mechanisms, and predicting reactivity in various solvent systems.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The substitution of the carbonyl oxygen in the analogous N-Methyl-N-phenylcarbamoyl chloride with sulfur significantly impacts the molecule's reactivity. Understanding the influence of solvent on the reaction rates and mechanisms of these compounds is crucial for optimizing synthetic routes and for applications in drug development where reactions often occur in complex biological milieu.
The solvolysis of thiocarbamoyl chlorides, like their carbamoyl chloride counterparts, generally proceeds through a dissociative or ionization mechanism (SN1), often with a degree of nucleophilic solvent assistance. The stability of the resulting resonance-stabilized carbocation is a key factor in determining the reaction rate.
Reaction Mechanism and Solvent Effects
The solvolysis of this compound is believed to proceed through a dissociative SN1-like mechanism. The reaction is initiated by the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation and a chloride ion. This cation is then rapidly attacked by a solvent molecule (the nucleophile) to yield the final product.
The extended Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions:
log(k/k₀) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the reaction to the solvent nucleophilicity (NT).
-
m is the sensitivity of the reaction to the solvent ionizing power (YCl).
A high m value (typically > 0.5) is indicative of a reaction proceeding through a carbocationic intermediate (SN1 mechanism). The l value provides insight into the degree of nucleophilic participation by the solvent in the rate-determining step. For a pure SN1 mechanism, the l value is expected to be low.
Studies on the analogous N-methyl-N-phenylcarbamoyl chloride have shown l and m values of approximately 0.40 and 0.51, respectively, supporting an SN1 mechanism with some nucleophilic solvent assistance.[1] For N,N-dimethylthiocarbamoyl chloride, the sulfur analog of N,N-dimethylcarbamoyl chloride, the solvolysis is two to three orders of magnitude faster.[2] This significant rate enhancement is attributed to the greater ability of the sulfur atom to stabilize the positive charge of the intermediate cation through resonance. The analysis of its solvolysis data using the extended Grunwald-Winstein equation yielded lower l and m values compared to its oxygen analog, suggesting an earlier transition state.[2]
Based on these findings, this compound is expected to undergo solvolysis significantly faster than N-Methyl-N-phenylcarbamoyl chloride across a range of solvents. The reaction mechanism is likely to be predominantly SN1, with the stability of the intermediate cation being the primary driver of the reaction rate.
Quantitative Data on Solvent Effects
Table 1: Grunwald-Winstein Analysis for the Solvolysis of N-Methyl-N-phenylcarbamoyl Chloride at 62.5 °C [3]
| Parameter | Value |
| l (sensitivity to solvent nucleophilicity) | 0.40 |
| m (sensitivity to solvent ionizing power) | 0.67 |
| Correlation Coefficient (R) | 0.995 |
| Number of Solvents (n) | 32 |
Table 2: Specific Rates of Solvolysis (k) of N-Methyl-N-phenylcarbamoyl Chloride in Various Solvents at 25.0 °C [3]
| Solvent (% v/v) | k x 10⁶ (s⁻¹) |
| 100% Ethanol | 0.337 |
| 90% Ethanol | 1.85 |
| 80% Ethanol | 3.27 |
| 70% Ethanol | 6.03 |
| 60% Ethanol | 11.2 |
| 50% Ethanol | 22.0 |
| 100% Methanol | 2.23 |
| 90% Methanol | 6.42 |
| 80% Methanol | 11.9 |
| 90% Acetone | 0.0575 |
| 80% Acetone | 0.611 |
| 70% Acetone | 2.10 |
| 60% Acetone | 5.58 |
| 50% Acetone | 13.9 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of thiocarbamoyl chlorides involves the reaction of a secondary amine with thiophosgene.
Materials:
-
N-methylaniline
-
Thiophosgene (CSCl₂)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium carbonate or triethylamine (as an HCl scavenger)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve N-methylaniline in an anhydrous inert solvent under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring. An equimolar amount of an HCl scavenger may be added concurrently.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization.
Kinetic Measurements of Solvolysis Reactions
The rate of solvolysis can be determined by monitoring the production of hydrochloric acid over time. This can be achieved through conductometric or titrimetric methods.
Materials:
-
This compound
-
A range of high-purity solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures)
-
Conductivity meter or an autotitrator
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure (Conductometric Method):
-
Prepare a stock solution of this compound in a non-reactive, volatile solvent (e.g., anhydrous acetone).
-
Place a known volume of the desired reaction solvent in a thermostated reaction cell equipped with a conductivity probe.
-
Allow the solvent to reach thermal equilibrium.
-
Inject a small aliquot of the substrate stock solution into the reaction cell with rapid mixing to initiate the reaction. The final substrate concentration should be in the range of 10⁻⁴ to 10⁻³ M.
-
Record the change in conductivity of the solution as a function of time. The increase in conductivity is proportional to the formation of HCl.
-
The first-order rate constant (k) can be calculated from the conductivity data using appropriate software or by plotting ln(C∞ - Cₜ) versus time, where C∞ is the conductivity at infinite time and Cₜ is the conductivity at time t.
Visualizations
Signaling Pathway: Solvolysis of this compound
Caption: Proposed SN1 mechanism for the solvolysis of this compound.
Experimental Workflow: Kinetic Analysis of Solvolysis
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Base Selection for Reactions with N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-phenylthiocarbamoyl chloride is a versatile reagent employed in organic synthesis for the introduction of the N-methyl-N-phenylthiocarbamoyl moiety onto a variety of nucleophilic substrates. This functional group serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The success of these reactions is critically dependent on the appropriate selection of a base. The primary role of the base is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Additionally, the base can influence reaction rates, selectivity, and the stability of both reactants and products. These application notes provide a comprehensive guide to selecting the optimal base for reactions involving this compound with various nucleophiles, supported by detailed protocols and comparative data.
General Principles of Base Selection
The choice of base for reactions with this compound is governed by several factors, primarily the nature of the nucleophile and the desired reaction conditions. The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic thiocarbonyl carbon.
Key considerations for base selection include:
-
pKa of the Nucleophile: The acidity of the nucleophile is a critical determinant. For weakly acidic nucleophiles such as alcohols and thiols, a base is required to deprotonate the nucleophile, thereby increasing its nucleophilicity. For more nucleophilic substrates like primary and secondary amines, the amine itself can often act as the base, although an external base may be used to improve yields and prevent the formation of amine hydrochloride salts.
-
Base Strength: The strength of the base should be sufficient to deprotonate the nucleophile or neutralize the generated HCl without causing unwanted side reactions, such as hydrolysis of the thiocarbamoyl chloride or the product.
-
Steric Hindrance: Sterically hindered bases, such as diisopropylethylamine (DIPEA), can be advantageous in preventing side reactions at the base itself.
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
-
Nucleophilicity of the Base: The base should ideally be non-nucleophilic to avoid competing with the primary nucleophile in the reaction with this compound. Tertiary amines like triethylamine and pyridine are commonly used for this reason.
Data Presentation: Base Selection and Reaction Outcomes
The following tables summarize typical reaction conditions and yields for the reaction of this compound with representative nucleophiles using various bases. It is important to note that the data presented is compiled from various sources and typical outcomes for analogous reactions, and direct comparative studies under identical conditions are limited.
Table 1: Reaction with Alcohols and Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Pyridine | Dichloromethane | 25 | 4 | 85-95 |
| Phenol | Triethylamine | Tetrahydrofuran | 25 | 6 | 80-90 |
| 4-Nitrophenol | Sodium Hydride | Tetrahydrofuran | 0 to 25 | 2 | >90 |
| Isopropanol | DBU | Acetonitrile | 40 | 3 | 80-90 |
Table 2: Reaction with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Excess Aniline (2.2 eq) | Toluene | 80 | 5 | 75-85 |
| Benzylamine | Triethylamine | Dichloromethane | 25 | 2 | >95 |
| Diethylamine | Pyridine | Tetrahydrofuran | 25 | 3 | >95 |
Table 3: Reaction with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | Triethylamine | Dichloromethane | 0 to 25 | 2 | >95 |
| Ethanethiol | Sodium Hydroxide (aq) | Dichloromethane | 0 | 1 | 90-98 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with an Alcohol using Pyridine
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add pyridine (1.2 eq.).
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkyl-N-methyl-N-phenylthiocarbamate.
Protocol 2: Procedure for the Reaction with a Phenol using Sodium Hydride
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Reaction with an Amine using Triethylamine
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the corresponding thiourea.
Mandatory Visualization
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Thioureas using N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their biological activities are diverse, encompassing antimicrobial, antiviral, and anticancer properties. This document provides a detailed protocol for the synthesis of N,N'-disubstituted thioureas via the reaction of N-Methyl-N-phenylthiocarbamoyl chloride with various primary and secondary amines. This method offers a straightforward and efficient route to a diverse library of thiourea derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to the well-established Schotten-Baumann reaction for amide synthesis.
Reaction Principle
The synthesis involves the nucleophilic attack of a primary or secondary amine on the electrophilic thiocarbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton to form the stable N,N'-disubstituted thiourea. A tertiary amine base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Experimental Protocols
Materials and Equipment:
-
This compound (CAS: 19009-45-1)
-
Selected primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
General Synthetic Procedure:
-
To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM (5 mL) to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N,N'-disubstituted thiourea.
Data Presentation
The following table summarizes the expected products and estimated yields for the reaction of this compound with a variety of amines, based on typical yields for similar reactions.
| Entry | Amine Substrate | Product Name | Molecular Formula | Estimated Yield (%) |
| 1 | Aniline | 1-Methyl-1,3-diphenylthiourea | C₁₄H₁₄N₂S | 85-95 |
| 2 | Benzylamine | 1-Benzyl-1-methyl-3-phenylthiourea | C₁₅H₁₆N₂S | 80-90 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-1-methyl-3-phenylthiourea | C₁₄H₂₀N₂S | 88-98 |
| 4 | Piperidine | 1-(Methyl(phenyl)carbamothioyl)piperidine | C₁₃H₁₈N₂S | 90-99 |
| 5 | Morpholine | 4-(Methyl(phenyl)carbamothioyl)morpholine | C₁₂H₁₆N₂OS | 90-99 |
| 6 | p-Toluidine | 1-Methyl-1-phenyl-3-(p-tolyl)thiourea | C₁₅H₁₆N₂S | 85-95 |
| 7 | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-methyl-3-phenylthiourea | C₁₄H₁₃FN₂S | 82-92 |
Visualizations
Reaction Mechanism:
Caption: General reaction mechanism for the synthesis of N,N'-disubstituted thioureas.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and purification of N,N'-disubstituted thioureas.
Application Notes and Protocols for the Chemoselective Protection of Polyamines with N-Methyl-N-phenylthiocarbamoyl Chloride
For researchers, scientists, and drug development professionals, the selective modification of polyamines is a critical process in the synthesis of novel therapeutics and biological probes. Polyamines such as spermidine and spermine feature multiple primary and secondary amino groups, presenting a significant challenge in achieving regioselective protection. This document provides a detailed, proposed methodology for the chemoselective protection of primary amines in polyamines using N-Methyl-N-phenylthiocarbamoyl chloride.
While direct literature on the use of this compound for polyamine protection is limited, this protocol is based on the established reactivity of similar thiocarbamoyl and carbamoyl halides, which are known to exhibit a degree of selectivity towards primary amines over secondary amines under controlled conditions. The proposed method offers a potential alternative to more common protecting groups like Boc, Cbz, and Alloc.[1]
Principle and Selectivity
This compound is an electrophilic reagent that reacts with nucleophilic amino groups to form a stable thiocarbamate linkage. The proposed chemoselectivity for primary amines is based on the steric hindrance around the secondary amino groups within the polyamine backbone. By carefully controlling reaction conditions such as temperature, stoichiometry, and the presence of a mild base, it is hypothesized that the more accessible primary amines will react preferentially.
The N-methyl-N-phenylthiocarbamoyl protecting group is expected to be stable under a range of conditions, yet readily cleavable when desired, potentially offering an orthogonal protection strategy in complex synthetic routes.
Experimental Protocols
Materials and Reagents:
-
Polyamine (e.g., spermidine, spermine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol, ethyl acetate, hexanes)
-
Deuterated solvents for NMR analysis (e.g., CDCl3, DMSO-d6)
Protocol 1: Chemoselective Protection of Spermidine
This protocol details the procedure for the selective protection of the two primary amino groups of spermidine.
-
Reaction Setup:
-
Dissolve spermidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild, non-nucleophilic base such as triethylamine (2.2 eq) or DIPEA (2.2 eq) to the solution with stirring.
-
-
Addition of Protecting Reagent:
-
Dissolve this compound (2.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the protecting reagent dropwise to the stirred spermidine solution at 0 °C over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the protected product.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in DCM) to isolate the desired N1,N8-bis(N-methyl-N-phenylthiocarbamoyl)spermidine.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Proposed Deprotection of the N-Methyl-N-phenylthiocarbamoyl Group
The removal of thiocarbamate protecting groups can often be achieved under specific conditions that leave other protecting groups intact. The following is a proposed method for the deprotection of the N-methyl-N-phenylthiocarbamoyl group.
-
Reaction Setup:
-
Dissolve the protected polyamine in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a reagent known to cleave thiocarbamates, such as a strong acid (e.g., trifluoroacetic acid) or a reducing agent, depending on the stability of the rest of the molecule. Alternatively, specific reagents that react with the sulfur atom could be employed.[4]
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, neutralize the reaction mixture if an acid was used.
-
Remove the solvent under reduced pressure.
-
Purify the deprotected polyamine by an appropriate method, such as ion-exchange chromatography or crystallization as a salt (e.g., hydrochloride).
-
Data Presentation
The following tables present hypothetical quantitative data for the chemoselective protection of various polyamines with this compound, based on expected outcomes from similar reactions.
Table 1: Proposed Yields for the Protection of Polyamines
| Polyamine | Stoichiometry (Reagent:Polyamine) | Major Product | Proposed Yield (%) |
| 1,3-Diaminopropane | 2.1 : 1 | N,N'-bis(N-methyl-N-phenylthiocarbamoyl)-1,3-diaminopropane | 85-95 |
| Spermidine | 2.1 : 1 | N¹,N⁸-bis(N-methyl-N-phenylthiocarbamoyl)spermidine | 75-85 |
| Spermine | 2.1 : 1 | N¹,N¹²-bis(N-methyl-N-phenylthiocarbamoyl)spermine | 70-80 |
| Putrescine | 2.1 : 1 | N,N'-bis(N-methyl-N-phenylthiocarbamoyl)putrescine | 80-90 |
Table 2: Comparison of Protecting Groups for Primary Amines in Polyamines
| Protecting Group | Reagent | Typical Yield (%) | Cleavage Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate | 80-95 | Strong Acid (e.g., TFA) | [5] |
| Cbz | Benzyl chloroformate | 70-90 | Catalytic Hydrogenolysis | [1] |
| Alloc | Allyl chloroformate | 85-95 | Pd(0) catalyst | |
| N-Methyl-N-phenylthiocarbamoyl (Proposed) | This compound | 70-90 (Hypothesized) | Specific conditions (e.g., strong acid, reducing agents) | - |
Visualizations
Caption: Workflow for the chemoselective protection of polyamines.
Caption: Strategy for selective modification of polyamines.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Methyl-N-phenylthiocarbamoyl Chloride Functional Group Compatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional group compatibility of N-Methyl-N-phenylthiocarbamoyl chloride, a versatile reagent for the introduction of the N-methyl-N-phenylthiocarbamoyl moiety. This functional group is of interest in medicinal chemistry and agrochemistry for the synthesis of biologically active compounds. The following sections detail its reactivity towards common functional groups, providing experimental protocols and summarizing available quantitative data.
Introduction
This compound is an electrophilic reagent that readily reacts with various nucleophiles. Its reactivity is centered at the electrophilic thiocarbonyl carbon. The phenyl and methyl substituents on the nitrogen atom influence the steric and electronic properties of the reagent, affecting its reactivity and the stability of the resulting thiocarbamate products. Understanding the compatibility of this reagent with a wide range of functional groups is crucial for its effective application in complex molecule synthesis.
General Reactivity and Stability
This compound is a moisture-sensitive solid. It should be handled under anhydrous conditions to prevent hydrolysis to N-methylaniline, hydrochloric acid, and carbonyl sulfide. It is generally stable under anhydrous, neutral, or acidic conditions at room temperature but will react with nucleophiles, especially in the presence of a base.
Compatibility with Nucleophilic Functional Groups
The primary mode of reaction for this compound is nucleophilic acyl substitution at the thiocarbonyl carbon. The general reaction scheme is as follows:
Application Notes and Protocols for Large-Scale Synthesis Using N-Methyl-N-phenylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of N-Methyl-N-phenylthiocarbamoyl chloride, a versatile reagent for the introduction of the N-methyl-N-phenylthiocarbamoyl moiety. This functionality is of significant interest in drug discovery and agrochemical development due to its presence in various biologically active compounds. The protocols outlined below are intended to serve as a guide for the large-scale synthesis of thiocarbamates and thioureas.
Overview and Applications
This compound is a reactive chemical intermediate primarily used in the synthesis of O-aryl/alkyl thiocarbamates and N,N',N'-trisubstituted thioureas. These compound classes have garnered attention for their diverse biological activities.
Key Applications:
-
Agrochemicals: Thiocarbamates are known for their fungicidal and herbicidal properties. While direct large-scale synthesis of the insecticide Buprofezin using this compound is not prominently documented, with methods often favoring N-chloromethyl-N-phenyl carbamoyl chloride, the thiocarbamoyl moiety is a key feature in many pesticides.[1][2][3][4] Carbamate derivatives, in general, are a significant class of fungicides.[5][6]
-
Pharmaceuticals: The thiocarbamate and thiourea scaffolds are present in numerous pharmacologically active molecules. They can act as enzyme inhibitors or receptor modulators. For instance, some carbamates serve as acetylcholinesterase inhibitors in the treatment of neurodegenerative diseases.[7]
-
Organic Synthesis: This reagent serves as a building block for more complex molecules and can be used for the protection of functional groups.
Experimental Protocols
The following protocols are representative examples of reactions involving this compound. While these are based on laboratory-scale syntheses, they provide a foundation for scaling up to larger production volumes with appropriate process optimization.
Large-Scale Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates
O-Aryl thiocarbamates are a significant class of compounds with applications in agrochemicals and as intermediates in organic synthesis. The reaction of this compound with phenols provides a direct route to these molecules.
Reaction Scheme:
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a scrubber, a temperature probe, and a dropping funnel is charged with the desired phenol and a suitable inert solvent (e.g., toluene, dichloromethane).
-
Base Addition: A stoichiometric amount of a base (e.g., triethylamine, pyridine) is added to the reactor to act as an HCl scavenger.
-
Reagent Addition: this compound, dissolved in the same solvent, is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is washed with water to remove the salt byproduct (e.g., triethylamine hydrochloride). The organic layer is then washed with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO3), and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary for high-purity applications.
Considerations for Scale-up:
-
Heat Management: The reaction is exothermic; therefore, efficient heat dissipation through the reactor jacket is crucial to maintain temperature control and prevent side reactions.
-
Mixing: Adequate agitation is necessary to ensure homogeneity and efficient mass transfer.
-
Scrubbing: The reaction generates HCl gas, which must be safely neutralized in a scrubber containing a basic solution.
Large-Scale Synthesis of N,N',N'-Trisubstituted Thioureas
The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of unsymmetrical thioureas.
Reaction Scheme:
Protocol:
-
Reactor Setup: A similar reactor setup as described in section 2.1 is used. The reactor is charged with the primary or secondary amine and an inert solvent (e.g., tetrahydrofuran, ethyl acetate).
-
Reagent Addition: A solution of this compound in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-25 °C). An excess of the amine can be used to act as the HCl scavenger, or a non-nucleophilic base like triethylamine can be added.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC.
-
Work-up: The precipitated hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed with water and brine.
-
Purification: The organic layer is dried and the solvent evaporated. The resulting crude thiourea can be purified by recrystallization from a suitable solvent system.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of thiocarbamates and thioureas using this compound. Please note that actual yields will depend on the specific substrates and reaction conditions.
Table 1: Synthesis of O-Aryl N-Methyl-N-phenylthiocarbamates
| Phenol Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | Toluene | Triethylamine | 0 - 25 | 2 - 4 | 85 - 95 |
| 4-Chlorophenol | Dichloromethane | Pyridine | 0 - 10 | 3 - 5 | 80 - 90 |
| 4-Methoxyphenol | Toluene | Triethylamine | 0 - 25 | 2 - 4 | 88 - 97 |
Table 2: Synthesis of N,N',N'-Trisubstituted Thioureas
| Amine Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | Tetrahydrofuran | Excess Aniline | 20 - 30 | 1 - 3 | 90 - 98 |
| Benzylamine | Ethyl Acetate | Triethylamine | 0 - 25 | 1 - 2 | 92 - 99 |
| Diethylamine | Tetrahydrofuran | Triethylamine | 0 - 25 | 1 - 2 | 89 - 96 |
Visualizations
Experimental Workflow
Caption: General workflow for thiocarbamate/thiourea synthesis.
Potential Mechanism of Action for Thiocarbamate Fungicides
While the specific target of all thiocarbamate fungicides is not uniform, a common mode of action for some is the inhibition of vital enzymes in the fungal cell. The following diagram illustrates a generalized concept of enzyme inhibition.
Caption: Enzyme inhibition by a thiocarbamate fungicide.
References
- 1. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112774606A - Production method and equipment of high-purity buprofezin intermediate 1-isopropyl-3-tert-butylthiourea - Google Patents [patents.google.com]
- 3. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]
- 4. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]
- 5. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
- 7. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
Application Notes and Protocols: Work-up Procedures for N-Methyl-N-phenylthiocarbamoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up of reactions involving N-Methyl-N-phenylthiocarbamoyl chloride. This reagent is primarily utilized in the synthesis of O-aryl thiocarbamates, which are crucial intermediates for the production of thiophenols via the Newman-Kwart rearrangement. The proper work-up and purification of these intermediates are critical for the overall success of this synthetic sequence.
Core Application: Synthesis of O-Aryl-N-methyl-N-phenylthiocarbamates
The reaction of this compound with phenols yields O-aryl-N-methyl-N-phenylthiocarbamates. This reaction typically proceeds by the deprotonation of a phenol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic carbon of the thiocarbamoyl chloride.
General Reaction Scheme:
The choice of base and reaction conditions depends on the acidity of the phenol. For relatively acidic phenols, a tertiary amine base may be sufficient. Less acidic phenols may require a stronger base, such as sodium hydride, to achieve complete deprotonation.[1]
Experimental Protocol: Synthesis of O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate
This protocol details the synthesis and work-up for the reaction of 2-naphthol with this compound.
Materials:
-
2-Naphthol
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil. The mineral oil is removed by washing with hexane (3 x 25 mL) under a nitrogen atmosphere. Anhydrous N,N-dimethylformamide (100 mL) is then added to the flask.
-
Formation of the Phenoxide: A solution of 2-naphthol (14.4 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0°C (ice bath). The mixture is stirred at room temperature for 1 hour after the addition is complete to ensure complete formation of the sodium salt of 2-naphthol.
-
Addition of Thiocarbamoyl Chloride: The reaction mixture is cooled again to 0°C, and a solution of this compound (18.6 g, 0.10 mol) in anhydrous DMF (50 mL) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is carefully poured into a beaker containing ice water (500 mL).
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL).
-
Washing: The combined organic extracts are washed with saturated aqueous ammonium chloride (2 x 100 mL) to remove any remaining DMF and other aqueous-soluble impurities, followed by a wash with saturated aqueous sodium chloride (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are combined and concentrated to yield O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate as a solid.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Quantity (g) | Moles | Product | Molar Mass ( g/mol ) | Yield (%) |
| 2-Naphthol | 144.17 | 14.4 | 0.10 | O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate | 293.38 | Typically >85% |
| This compound | 185.67 | 18.6 | 0.10 |
Logical Workflow for O-Aryl Thiocarbamate Synthesis and Work-up
Signaling Pathway: The Newman-Kwart Rearrangement
The O-aryl thiocarbamates synthesized using this compound are valuable precursors for the Newman-Kwart rearrangement. This thermal or palladium-catalyzed reaction involves an intramolecular migration of the aryl group from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate.[1][2] Subsequent hydrolysis of the S-aryl thiocarbamate provides the corresponding thiophenol, a critical functional group in many pharmaceutical compounds.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis. The use of flame-dried glassware and inert atmospheres (e.g., nitrogen or argon) is recommended.
-
Base Selection: The choice of base is critical. For electron-rich phenols, a weaker base like triethylamine or pyridine may be sufficient. For electron-deficient or sterically hindered phenols, a stronger base like sodium hydride is often necessary to ensure complete phenoxide formation.
-
Reaction Temperature: The initial deprotonation and the subsequent reaction with the thiocarbamoyl chloride are often carried out at 0°C to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature.
-
Work-up: Thorough washing of the organic extract is important to remove the solvent used in the reaction (e.g., DMF) and any unreacted starting materials or byproducts. Saturated aqueous ammonium chloride is effective for removing DMF.
-
Purification: Column chromatography is a common method for purifying O-aryl thiocarbamates. The choice of eluent system will depend on the polarity of the specific product and should be determined by TLC analysis. Recrystallization can also be an effective purification method for solid products.
References
Troubleshooting & Optimization
hydrolysis of N-Methyl-N-phenylthiocarbamoyl chloride and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and prevention of hydrolysis of N-Methyl-N-phenylthiocarbamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate. Due to its thiocarbamoyl chloride functional group, it is a precursor for the synthesis of various organic compounds, including thioureas, thiocarbamates, and other sulfur-containing molecules which are of interest in medicinal chemistry and drug development.
Q2: Why is this compound so sensitive to moisture?
Like many acyl chlorides, this compound is highly susceptible to hydrolysis. The carbon atom of the thiocarbonyl group (C=S) is electrophilic and readily attacked by nucleophiles, such as water. This initiates a hydrolysis reaction that breaks down the molecule.
Q3: What are the products of this compound hydrolysis?
The hydrolysis of this compound results in the formation of N-methylaniline, hydrochloric acid, and carbonyl sulfide (COS), which is a toxic gas. The initial unstable intermediate, N-methyl-N-phenylthiocarbamic acid, rapidly decomposes.
Q4: How should I store this compound to prevent hydrolysis?
To ensure its stability, this compound should be stored in a cool, dry place, typically between 2-8°C. It is crucial to store it under an inert atmosphere, such as dry nitrogen or argon, in a tightly sealed container to prevent any contact with moisture.
Q5: What are the main safety concerns when working with this compound?
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if inhaled. Due to its reactivity with water, it can release toxic gases upon decomposition. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide: Unwanted Hydrolysis
This guide addresses common issues related to the accidental hydrolysis of this compound during experimental procedures.
| Problem | Possible Cause | Solution |
| Low or no yield of the desired product. | The this compound has likely hydrolyzed before or during the reaction. | - Verify the integrity of the starting material: Before use, ensure the compound has been stored correctly. Discoloration or a pungent odor may indicate degradation. - Implement stringent anhydrous techniques: Use a glovebox or Schlenk line for all manipulations. Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. |
| Formation of unexpected byproducts. | Hydrolysis products, such as N-methylaniline, may be reacting with other reagents in the reaction mixture. | - Improve inert atmosphere: Ensure a positive pressure of inert gas is maintained throughout the experiment. - Purify reagents: Ensure all other reactants and reagents are free from water contamination. |
| Inconsistent reaction outcomes. | Trace amounts of moisture in the reaction setup are leading to variable degrees of hydrolysis. | - Standardize anhydrous procedures: Develop and strictly follow a standard operating procedure for handling moisture-sensitive reagents. - Use a fresh bottle of this compound: If in doubt about the quality of an older bottle, it is best to use a new, unopened container. |
| Reaction mixture fuming or evolving gas upon addition of the thiocarbamoyl chloride. | This is a strong indication of rapid hydrolysis due to significant water contamination in the solvent or reaction vessel. | - Immediately quench the reaction safely. - Thoroughly re-dry all glassware and use fresh, certified anhydrous solvent for the next attempt. |
Data Presentation: Hydrolysis Susceptibility
The following table summarizes the rate of solvolysis of N-methyl-N-phenylcarbamoyl chloride in various aqueous solvent mixtures. A higher rate constant indicates a greater susceptibility to hydrolysis.[1]
| Solvent Mixture (v/v) | Temperature (°C) | Rate Constant (s⁻¹) |
| 100% Water | 25.0 | Data not available, but expected to be very fast |
| 80% Ethanol / 20% Water | 60.0 | 1.1 x 10⁻⁴ |
| 60% Ethanol / 40% Water | 60.0 | 5.0 x 10⁻⁴ |
| 50% Acetone / 50% Water | 60.0 | 1.2 x 10⁻³ |
| 97% TFE / 3% Water | 25.0 | 1.8 x 10⁻² |
TFE = 2,2,2-Trifluoroethanol
Note: The data presented is for N-methyl-N-phenylcarbamoyl chloride and should be considered as a qualitative guide for the even more reactive this compound.
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound Under Anhydrous Conditions
This protocol outlines the standard procedure for handling this compound to prevent hydrolysis.
Materials:
-
This compound
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Septa
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Place all necessary glassware and equipment in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator before transferring to a glovebox or connecting to a Schlenk line.
-
Inert Atmosphere: If using a Schlenk line, assemble the glassware and purge with dry inert gas for at least 15-20 minutes. If using a glovebox, ensure the atmosphere is dry (low ppm H₂O).
-
Dispensing:
-
In a glovebox: Weigh the required amount of this compound directly into the reaction flask.
-
On a Schlenk line: If the compound is a solid, it can be quickly weighed and added to the flask under a positive flow of inert gas. If it is a liquid, use a syringe that has been purged with inert gas to draw up the required volume and transfer it to the reaction flask through a septum.
-
-
Dissolution: Add the desired anhydrous solvent to the reaction flask via a syringe under a positive pressure of inert gas.
-
Reaction Setup: Proceed with the addition of other reagents under a continuous inert atmosphere.
Protocol 2: A Typical Reaction Using this compound (Synthesis of a Thiourea)
This protocol describes a general procedure for the synthesis of a substituted thiourea from this compound and a primary amine, with precautions to prevent hydrolysis.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Anhydrous base (e.g., triethylamine)
-
Schlenk flask and other appropriate flame-dried glassware
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
In the flask, dissolve the primary amine and triethylamine in anhydrous dichloromethane.
-
In a separate flame-dried flask, prepare a solution of this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the this compound solution to the stirred amine solution via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by standard aqueous procedures, as the desired thiourea product is stable to water.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for preventing hydrolysis in reactions.
References
Technical Support Center: Purification of Products from N-Methyl-N-phenylthiocarbamoyl Chloride Reactions
Welcome to the technical support center for the purification of products from reactions involving N-Methyl-N-phenylthiocarbamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common purification challenges and to offer answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of O-alkyl N-methyl-N-phenylthiocarbamates and N-substituted N'-methyl-N'-phenylthioureas.
Issue 1: Low Yield of Desired Product After Aqueous Workup
Possible Cause: Hydrolysis of the this compound starting material or the thiocarbamate product. Carbamoyl chlorides can be sensitive to water, and prolonged exposure during workup can lead to the formation of N-methylaniline and other byproducts.[1][2]
Solution:
-
Minimize the duration of the aqueous workup.
-
Use brine (saturated aqueous NaCl solution) for the final wash to reduce the amount of dissolved water in the organic layer.
-
Ensure the organic solvent is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
If the product is stable to acid, a dilute acid wash can help remove any basic impurities, including N-methylaniline.[3]
Logical Relationship: Workup and Product Stability
Caption: Minimizing water contact during workup prevents hydrolysis and improves yield.
Issue 2: Difficulty in Separating the Product from Unreacted N-Methylaniline by Column Chromatography
Possible Cause: N-methylaniline, a potential byproduct from the hydrolysis of the starting material, can have a similar polarity to the desired thiocarbamate product, leading to co-elution.
Solution:
-
Acid Wash Prior to Chromatography: Before performing column chromatography, wash the organic extract with dilute aqueous HCl (e.g., 0.5 N).[3] This will protonate the basic N-methylaniline, forming a water-soluble salt that will partition into the aqueous layer. The neutral thiocarbamate product will remain in the organic layer.
-
Use of Triethylamine in Eluent: If the product is sensitive to acid, a small amount of triethylamine (1-3%) can be added to the chromatography eluent to neutralize the acidic silica gel.[4]
Experimental Workflow: N-Methylaniline Removal
Caption: An acidic wash effectively removes N-methylaniline before chromatography.
Issue 3: Formation of a Symmetric Disubstituted Thiourea as a Major Byproduct in Reactions with Primary Amines
Possible Cause: If the primary amine is used in excess or if the this compound is added too slowly to the amine, the initially formed N,N'-disubstituted thiourea can react with another molecule of the primary amine to form a symmetrical N,N'-dialkylthiourea.[5][6]
Solution:
-
Control Stoichiometry: Use a 1:1 stoichiometry of the primary amine to this compound.
-
Reverse Addition: Add the primary amine slowly to a solution of the this compound. This ensures that the thiocarbamoyl chloride is always in excess relative to the amine, minimizing the formation of the symmetrical byproduct.
Issue 4: The Product "Oils Out" During Recrystallization
Possible Cause: The chosen solvent system is not ideal for the product. The product may be too soluble in the solvent even at low temperatures, or the cooling process may be too rapid.
Solution:
-
Solvent System Selection: Experiment with different solvent systems. A good starting point for many neutral organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If a small amount of the pure, solid product is available, add a seed crystal to the cooled solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The most common impurities include:
-
Unreacted starting materials: this compound, and the alcohol or amine nucleophile.
-
Hydrolysis product: N-methylaniline, formed from the reaction of this compound with water.[1]
-
Symmetrically disubstituted thiourea: In reactions with primary amines, an excess of the amine can lead to the formation of a symmetrical thiourea.[5][6]
-
Triethylamine hydrochloride: If triethylamine or another amine base is used as an acid scavenger, its salt will be a byproduct.
Q2: What are some good starting solvent systems for flash column chromatography of thiocarbamates and thioureas?
A2: For compounds of "normal" polarity, which includes many thiocarbamates and thioureas, a good starting point for flash chromatography on silica gel is a mixture of ethyl acetate and hexanes.[4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. For more polar compounds, a mixture of methanol and dichloromethane can be effective.[4]
Quantitative Data: Eluent Systems for Flash Chromatography
| Polarity of Compound | Recommended Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexanes or 100% Hexanes[4] |
| Normal | 10-50% Ethyl Acetate in Hexanes[4] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[4] |
Q3: My product seems to be degrading on the silica gel column. What can I do?
A3: Some thiocarbamates can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading your sample.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reverse-phase chromatography.
Q4: Can I purify my product by recrystallization instead of chromatography?
A4: Yes, recrystallization is often a viable and efficient purification method for solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A paper on the synthesis of N,N,N'-trisubstituted thioureas reported successful recrystallization from a mixture of acetonitrile and ether.[7]
Q5: How can I confirm the purity of my final product?
A5: Several analytical techniques can be used to assess the purity of your product:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound.
Experimental Protocols
Protocol 1: General Procedure for the Purification of an O-Alkyl N-Methyl-N-phenylthiocarbamate by Flash Column Chromatography
-
Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, dilute aqueous HCl (if N-methylaniline is a suspected byproduct), saturated aqueous NaHCO₃, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate and hexanes to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for the Purification of an N-Substituted N'-Methyl-N'-phenylthiourea by Recrystallization
-
Crude Product Isolation: After the reaction, isolate the crude solid product by filtration or by evaporating the solvent after an appropriate workup.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol, methanol, acetonitrile, ethyl acetate/hexanes, or acetonitrile/ether.[7]
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. CCXX.—The reactions of thiocarbonyl chloride. Part I. Reaction with aromatic primary aminocompounds - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Thiourea Synthesis Using N-Methyl-N-phenylthiocarbamoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the synthesis of N,N'-disubstituted thioureas using N-Methyl-N-phenylthiocarbamoyl chloride. Find answers to frequently asked questions and troubleshoot common experimental issues to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing a thiourea from this compound and a primary amine?
A1: The reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbamoyl chloride. This is followed by the elimination of a chloride ion. The mechanism is analogous to the Schotten-Baumann reaction for amide synthesis.[1][2] A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[2]
Q2: Why is a base necessary in this reaction, and what are common choices?
A2: A base is crucial to neutralize the HCl generated during the reaction. If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This would result in a maximum theoretical yield of only 50%. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), or an aqueous base like sodium hydroxide.[2] Using an excess of the reactant amine can also serve this purpose, though it complicates purification.
Q3: What solvents are suitable for this synthesis?
A3: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at room temperature.[2] The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.
Q4: Besides thiocarbamoyl chlorides, what are other common methods for synthesizing thioureas?
A4: Other prevalent methods include the reaction of an amine with an isothiocyanate, carbon disulfide, or thiophosgene.[3][4][5][6] The reaction between an amine and an isothiocyanate is a very common and often high-yielding approach.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: My reaction yield is very low. What are the likely causes and solutions?
Potential Causes:
-
Inadequate Base: Insufficient base will lead to the protonation of the starting amine, preventing it from reacting.
-
Moisture Contamination: this compound can hydrolyze in the presence of water, reducing the amount of reactant available.
-
Low Reactivity of Amine: Electron-deficient or sterically hindered amines may react slowly.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Solutions:
-
Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIEA) is used. For sluggish reactions, a stronger base might be required.
-
Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.
-
Reaction Conditions: For less reactive amines, consider increasing the reaction temperature or extending the reaction time.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine to ensure the complete consumption of the thiocarbamoyl chloride.
Problem 2: I'm observing significant byproduct formation in my analysis (TLC, LC-MS). What are they and how can I minimize them?
Potential Byproducts:
-
Symmetrical Thiourea: If the starting this compound is contaminated or degrades to form an isothiocyanate, it can react with the starting amine to form a symmetrical thiourea.
-
Urea Analogue: Formed if the thiocarbamoyl chloride hydrolyzes to the corresponding carbamoyl chloride, which then reacts with the amine.
Minimization Strategies:
-
Purity of Starting Material: Ensure the this compound is pure and has been stored under anhydrous conditions.
-
Control Temperature: Add the thiocarbamoyl chloride solution slowly to the amine solution, especially if the reaction is exothermic, to prevent side reactions. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.[2]
-
Inert Atmosphere: Working under a nitrogen or argon atmosphere minimizes hydrolysis and other side reactions caused by atmospheric moisture and oxygen.
Problem 3: The final product is difficult to purify. What are effective purification techniques?
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the base hydrochloride salt and other water-soluble impurities. Quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.
-
Crystallization: If the thiourea product is a solid, recrystallization is often an effective method for purification.[5] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate, silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical conditions and their impact on yield for thiourea synthesis. While this specific data is generalized for thiocarbamoyl chloride reactions, it provides a strong starting point for optimization.
Table 1: Effect of Base on Yield
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Triethylamine (1.1) | DCM | 25 | 85-95 | Standard choice, easy to remove under vacuum. |
| DIEA (1.1) | DCM | 25 | 85-95 | Good for sterically hindered amines. |
| Pyridine (1.1) | THF | 25 | 80-90 | Can also act as a catalyst; harder to remove. |
| None | DCM | 25 | <50 | Amine protonation stops the reaction. |
Table 2: Effect of Solvent on Reaction Time and Yield
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Dichloromethane (DCM) | 25 | 2-4 | 90 |
| Tetrahydrofuran (THF) | 25 | 3-6 | 88 |
| Acetonitrile (ACN) | 25 | 2-4 | 85 |
| Toluene | 80 | 1-2 | 92 |
Experimental Protocol: General Procedure
This protocol provides a detailed methodology for the synthesis of an N-aryl, N'-methyl, N'-phenyl thiourea.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Aniline derivative) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous DCM.
-
Add Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Thiocarbamoyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final thiourea product.
Visualizations
Experimental Workflow
The following diagram illustrates the general step-by-step workflow for the synthesis and purification of the target thiourea.
Caption: General experimental workflow for thiourea synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path to diagnose and solve issues related to low reaction yields.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in amine protection with N-Methyl-N-phenylthiocarbamoyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-Methyl-N-phenylthiocarbamoyl chloride for amine protection. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for amine protection using this compound?
The protection of amines with this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the thiocarbamoyl chloride. This is followed by the elimination of a chloride ion to form the stable N,N-disubstituted thiocarbamate.[1][2][3]
Q2: Why is a base typically required in this reaction?
A base is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[4][5][6] If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Excess amine can serve as the base, but a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often preferred to avoid the formation of salt byproducts that can complicate purification.[7][8]
Q3: What are some common solvents for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used for this type of acylation reaction.[7] The choice of solvent can influence reaction rate and byproduct formation.
Q4: How does temperature affect the reaction?
These reactions are often exothermic and can be violent, especially on a larger scale.[4][6] Running the reaction at a reduced temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Protected Amine | 1. Incomplete reaction. 2. Protonation of the starting amine by HCl byproduct. 3. Hydrolysis of this compound. | 1. Increase reaction time or slightly elevate the temperature after the initial addition. 2. Ensure at least one equivalent of a suitable base (e.g., TEA, DIEA) is used.[7] 3. Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Urea Byproduct | Reaction with water present in the solvent or on glassware. | Thoroughly dry all glassware and use an anhydrous solvent. Storing the solvent over molecular sieves is recommended. |
| Presence of Unreacted Starting Amine | 1. Insufficient this compound. 2. Inadequate mixing. 3. Amine is not sufficiently nucleophilic. | 1. Use a slight excess (1.1-1.2 equivalents) of the protecting group. 2. Ensure efficient stirring throughout the reaction. 3. For less reactive amines, consider a more forcing solvent (e.g., DMF) or a higher reaction temperature. |
| Formation of Double Protected Amine (for primary amines) | This is generally not an issue with this reagent as it forms a stable thiocarbamate. However, if observed, it could be due to a side reaction with an impurity. | Ensure the purity of the starting materials and reagents. |
| Difficult Purification | Formation of amine hydrochloride salts. | Use a non-nucleophilic base like triethylamine or DIEA instead of excess starting amine. Perform an aqueous workup to remove water-soluble salts. |
Influence of Reaction Parameters on Byproduct Formation
| Parameter | Effect on Desired Reaction | Potential Impact on Byproduct Formation | Recommendation |
| Temperature | Higher temperatures increase reaction rate. | Higher temperatures can lead to thermal decomposition of the reagent or product and promote side reactions. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Base | Neutralizes HCl byproduct, driving the reaction to completion. | A strong, nucleophilic base could potentially react with the thiocarbamoyl chloride. Excess amine leads to salt formation. | Use a non-nucleophilic organic base like triethylamine or DIEA. |
| Solvent | Aprotic solvents are generally preferred. | Protic solvents (e.g., alcohols) can compete with the amine as a nucleophile. Residual water can lead to hydrolysis. | Use a high-purity, anhydrous aprotic solvent like DCM or THF. |
| Stoichiometry | A slight excess of the protecting group ensures complete conversion of the amine. | A large excess of the protecting group can lead to difficulties in purification. | Use 1.05-1.2 equivalents of this compound relative to the amine. |
Experimental Protocols
General Protocol for Amine Protection
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Workflow for amine protection and potential hydrolysis byproduct formation.
Caption: Troubleshooting logic for optimizing amine protection reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemrevise.org [chemrevise.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
effect of steric hindrance on N-Methyl-N-phenylthiocarbamoyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N-phenylthiocarbamoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: My reaction with a secondary amine is sluggish or not going to completion. What are the possible causes and solutions?
Possible Causes:
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Steric Hindrance: The primary reason for slow reactivity with secondary amines is steric hindrance. The N-methyl and N-phenyl groups on the thiocarbamoyl chloride, combined with the alkyl or aryl groups on the secondary amine, can sterically crowd the transition state of the reaction, slowing it down significantly.
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Insufficient Nucleophilicity of the Amine: Highly substituted or electron-poor secondary amines can be poor nucleophiles, leading to slow reaction rates.
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Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially in cases of significant steric hindrance.
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Inappropriate Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are generally preferred for this type of reaction.
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Base Strength: An inadequate or sterically hindered base may not efficiently neutralize the HCl byproduct, leading to the protonation of the amine nucleophile and halting the reaction.
Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor for any potential side reactions or decomposition.
-
Use a Less Hindered Base: Switch to a smaller, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) and monitor its progress by TLC or LC-MS.
-
Solvent Selection: Ensure you are using a suitable polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Activation of the Amine: In challenging cases, consider converting the amine to a more potent nucleophile, for example, by preparing its corresponding lithium amide using a strong base like n-butyllithium at low temperatures.
Q2: I am observing the formation of an unexpected symmetrical urea byproduct. What is causing this and how can I prevent it?
Possible Cause:
-
Hydrolysis of the Thiocarbamoyl Chloride: this compound can react with any trace amounts of water in the reaction mixture to form the corresponding carbamic acid, which is unstable and can decompose. The resulting N-methylaniline can then react with unreacted thiocarbamoyl chloride to form a symmetrical thiourea.
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Purify Reagents: Ensure the amine nucleophile is free of water.
Q3: The purification of my product is complicated by the presence of a persistent impurity with a similar polarity. What could this be?
Possible Cause:
-
Unreacted Starting Material: Due to steric hindrance, it's possible that a significant amount of the this compound remains unreacted.
-
Thiourea Byproduct: As mentioned in the previous point, the formation of a symmetrical thiourea is a common side reaction.
Solutions:
-
Optimize Reaction Stoichiometry: Try using a slight excess of the amine nucleophile to ensure complete consumption of the thiocarbamoyl chloride.
-
Alternative Purification Techniques: If standard column chromatography is ineffective, consider alternative methods such as preparative TLC, HPLC, or crystallization.
-
Chemical Quenching: At the end of the reaction, consider adding a small amount of a highly reactive, non-hindered primary amine (like methylamine) to "scavenge" any remaining this compound, converting it into a more polar and easily separable byproduct.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to its oxygen analog, N-Methyl-N-phenylcarbamoyl chloride?
The sulfur atom in the thiocarbonyl group (C=S) makes the carbonyl carbon more electrophilic compared to the carbonyl carbon in the corresponding carbamoyl chloride (C=O). This is because the carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond. As a result, this compound is generally more reactive towards nucleophiles than N-Methyl-N-phenylcarbamoyl chloride. Studies on analogous compounds have shown that N,N-dimethylthiocarbamoyl chloride is two to three orders of magnitude more reactive than N,N-dimethylcarbamoyl chloride.
Q2: What is the electronic effect of the N-phenyl group on the reactivity of the thiocarbamoyl chloride?
The N-phenyl group has an electron-withdrawing effect, which can influence the reactivity. A study on the solvolysis of N-methyl-N-phenylcarbamoyl chloride showed that it reacted 17.4 times slower than N,N-dimethylcarbamoyl chloride in ethanol at 60.0 °C[1]. This suggests that the phenyl group reduces the electron density on the nitrogen atom, making it less effective at stabilizing the positive charge that develops on the carbonyl carbon in the transition state of an SN1-like reaction. However, in a bimolecular nucleophilic substitution (SN2-type) reaction, this electron-withdrawing effect can make the carbonyl carbon more electrophilic and potentially enhance reactivity, assuming steric factors are not dominant.
Q3: Can I use tertiary amines as nucleophiles with this compound?
Tertiary amines will not react with this compound to form a stable thiourea product in the same way that primary and secondary amines do. This is because tertiary amines lack a proton on the nitrogen that can be eliminated in the final step of the reaction. Instead, a tertiary amine may act as a base or, in some cases, could potentially form an unstable quaternary ammonium salt.
Quantitative Data Summary
The following table summarizes the relative reactivity of related carbamoyl and thiocarbamoyl chlorides, highlighting the electronic and atomic influences on reactivity.
| Compound | Relative Reactivity | Conditions | Reference |
| N-Methyl-N-phenylcarbamoyl chloride | 1 | Ethanol, 60.0 °C | [1] |
| N,N-Dimethylcarbamoyl chloride | 17.4 | Ethanol, 60.0 °C | [1] |
| N,N-Dimethylthiocarbamoyl chloride | 100 - 1000 | - |
Experimental Protocols
General Procedure for the Reaction of this compound with a Primary or Secondary Amine (Schotten-Baumann Conditions):
-
To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Effect of Steric Hindrance on Reactivity.
References
optimizing reaction time and temperature for N-Methyl-N-phenylthiocarbamoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-N-phenylthiocarbamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route involves the reaction of N-methylaniline with thiophosgene. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene, leading to the displacement of a chloride ion and formation of the desired product.
Q2: What are the critical safety precautions when working with thiophosgene?
A2: Thiophosgene is a highly toxic, corrosive, and lachrymatory liquid.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Have a quench solution (e.g., a solution of a suitable amine or sodium hydroxide) readily available to neutralize any spills or residual reagent.
Q3: What are the potential side products in this reaction?
A3: A common side product is the corresponding thiourea, which can form if the initially formed this compound reacts with another molecule of N-methylaniline.[2] This is more likely to occur if there is a localized excess of the amine or at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the N-methylaniline starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the product and any byproducts.
Q5: What are the recommended purification methods for this compound?
A5: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive thiophosgene (hydrolyzed).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use freshly opened or distilled thiophosgene.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a significant amount of thiourea byproduct | 1. Localized excess of N-methylaniline during addition.2. Reaction temperature is too high.3. Extended reaction time after completion. | 1. Add the N-methylaniline solution dropwise to the thiophosgene solution with vigorous stirring.2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).3. Work up the reaction promptly once the starting material is consumed. |
| Difficulty in isolating the product | 1. Product is unstable to the purification conditions (e.g., hydrolysis on silica gel).2. Product co-elutes with impurities. | 1. Use a non-polar solvent system for chromatography and consider using deactivated silica gel.2. Optimize the solvent system for column chromatography to achieve better separation. Vacuum distillation may be a suitable alternative. |
| Product decomposes upon storage | 1. Presence of residual acid (HCl) from the reaction.2. Hydrolysis due to moisture. | 1. Wash the crude product with a dilute aqueous bicarbonate solution during workup to neutralize any acid.2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at low temperature. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
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N-methylaniline
-
Thiophosgene
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Anhydrous dichloromethane (or another suitable inert solvent)
-
Anhydrous triethylamine (or another suitable base, optional)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophosgene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of N-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents, if used) in anhydrous dichloromethane.
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Add the N-methylaniline solution dropwise to the stirred thiophosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of N-methylaniline.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Illustrative Data for Reaction Optimization
The following table presents a hypothetical optimization of the reaction conditions. Researchers should perform their own systematic studies to determine the optimal parameters for their specific setup.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 0 | 1 | 65 | Incomplete conversion of starting material. |
| 2 | 0 | 3 | 80 | Good yield with minimal side products. |
| 3 | Room Temperature | 1 | 85 | Faster reaction, slight increase in thiourea formation. |
| 4 | Room Temperature | 3 | 82 | Increased thiourea formation observed. |
| 5 | 40 | 1 | 75 | Significant formation of thiourea byproduct. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Removal of Unreacted N-Methyl-N-phenylthiocarbamoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-Methyl-N-phenylthiocarbamoyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: this compound is a reactive electrophile. The primary challenges in its removal include its potential to react with the desired product or purification media (e.g., silica gel) and the difficulty in separating it from products with similar polarities. Its reactivity also means that it can hydrolyze upon exposure to moisture, forming byproducts that may also need to be removed.
Q2: What are the recommended methods for quenching excess this compound?
A2: Quenching is a highly effective method to neutralize unreacted this compound by converting it into more easily removable byproducts. The two primary quenching strategies are:
-
Aqueous Quench: Adding water to the reaction mixture will hydrolyze the thiocarbamoyl chloride to N-methylaniline, carbon oxysulfide (COS), and hydrochloric acid. The N-methylaniline can then be removed by an acidic wash during the workup.
-
Amine Quench: Adding a simple, volatile secondary amine, such as diethylamine or dimethylamine, will react with the thiocarbamoyl chloride to form a thiourea. This thiourea derivative is typically more polar and can be readily separated from the desired product by extraction or chromatography.
Q3: How do I choose between an aqueous and an amine quench?
A3: The choice of quenching agent depends on the stability of your desired product.
-
Use an aqueous quench if your product is stable to acidic conditions, as hydrochloric acid is a byproduct.
-
Opt for an amine quench if your product is sensitive to acid or if the resulting thiourea is significantly different in polarity from your product, facilitating an easier separation.
Q4: Can I use column chromatography to remove unreacted this compound?
A4: While possible, direct chromatography of unreacted this compound is generally not recommended. Its reactivity can lead to streaking on the column, reaction with the stationary phase (especially silica gel), and potential contamination of fractions. It is best practice to quench the unreacted reagent before attempting chromatographic purification.
Troubleshooting Guides
Problem 1: My desired product is degrading during the aqueous workup.
-
Cause: The generation of hydrochloric acid during the hydrolysis of this compound is likely causing the degradation of your acid-sensitive product.
-
Solution: Switch to an amine quench. Add a slight excess of a secondary amine like diethylamine to the reaction mixture before the aqueous workup. This will neutralize the thiocarbamoyl chloride without producing a strong acid.
Problem 2: An inseparable impurity is formed after quenching.
-
Cause: The byproduct formed during quenching (N-methylaniline from an aqueous quench or a thiourea from an amine quench) may have a similar polarity to your desired product, making separation by standard extraction or chromatography difficult.
-
Solution 1 (Aqueous Quench): If you used an aqueous quench, ensure your acidic wash is effective. Use a dilute HCl solution (e.g., 1M) and perform multiple extractions. Check the pH of the aqueous layer to ensure it is acidic.
-
Solution 2 (Amine Quench): If you used an amine quench, consider using a different amine that will produce a thiourea with a more distinct polarity. Alternatively, you may need to employ more advanced chromatographic techniques, such as reverse-phase chromatography or preparative HPLC.
Problem 3: I am observing a new, unexpected spot on my TLC plate after workup.
-
Cause: This could be due to several reasons: incomplete quenching, reaction of the thiocarbamoyl chloride with your workup solvents (e.g., methanol or ethanol), or decomposition of your product.
-
Solution:
-
Ensure complete quenching: Use a slight excess of the quenching agent and allow sufficient time for the reaction to complete before proceeding with the workup.
-
Use aprotic solvents: During the initial workup, use aprotic solvents like dichloromethane or ethyl acetate to avoid reaction with the unquenched reagent.
-
Analyze the side product: If possible, isolate and characterize the impurity to understand its origin and devise a more targeted removal strategy.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | A good solvent for reactions and initial workup. |
| Ethyl Acetate | Soluble | Another suitable solvent for extraction. |
| Hexane | Sparingly Soluble | Can be used as an anti-solvent for precipitation/crystallization. |
| Methanol | Reacts | Reacts to form a thiocarbamate. Avoid using as a solvent before quenching. |
| Water | Insoluble/Reacts | Hydrolyzes to N-methylaniline, COS, and HCl. |
Experimental Protocols
Protocol 1: Amine Quench and Extractive Workup
This protocol is recommended when the desired product is sensitive to acid.
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the quenching reaction.
-
Add Quenching Agent: Slowly add 1.2 equivalents of diethylamine dropwise to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete quenching of the unreacted this compound.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Wash with Dilute Acid: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer) to remove the excess diethylamine and the newly formed diethylthiourea.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
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Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify: Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Decision workflow for removing unreacted thiocarbamoyl chloride.
dealing with moisture sensitivity of N-Methyl-N-phenylthiocarbamoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-N-phenylthiocarbamoyl chloride. This guide focuses on addressing issues related to the compound's moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound is highly sensitive to moisture. To ensure its stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated. It is recommended to store the compound at 2-8°C.[1][2]
Q2: What are the visible signs of degradation of this compound due to moisture?
A2: Upon exposure to moisture, this compound can hydrolyze. While the compound itself is a light yellow to light green crystalline mass, its degradation may lead to the formation of N-methylaniline and subsequently other byproducts. This might result in a change in the physical appearance of the solid, such as discoloration or clumping, and a potential amine-like odor.
Q3: Can I handle this compound on the open bench?
A3: Due to its moisture sensitivity, it is highly recommended to handle this compound in a controlled environment, such as a glovebox or under a stream of dry inert gas. If a glovebox is not available, work quickly and efficiently, ensuring all glassware is thoroughly dried and the humidity in the lab is low.
Q4: What is the primary product of the reaction between this compound and water?
A4: The primary product of hydrolysis is the unstable N-methyl-N-phenylthiocarbamic acid, which readily decomposes to N-methylaniline and carbonyl sulfide (COS), which can be further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction. | Degradation of this compound due to moisture. | - Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use. - Handle the reagent under an inert atmosphere (nitrogen or argon). - Use a freshly opened bottle of the reagent or verify the quality of the existing stock. |
| Formation of unexpected byproducts, particularly N-methylaniline or related ureas. | Hydrolysis of the thiocarbamoyl chloride by trace amounts of water in the reaction mixture. | - Purify all starting materials to remove any residual water. - Add a drying agent to the reaction mixture if compatible with the reaction conditions. - Re-evaluate the solvent drying procedure. |
| Inconsistent reaction outcomes. | Variable moisture content in the starting materials or reaction environment. | - Standardize the experimental setup and handling procedures to minimize moisture exposure. - Use a consistent source and grade of solvents and reagents. - Consider using a glovebox for highly sensitive reactions. |
| Solid reagent appears clumpy or discolored. | Partial hydrolysis of the reagent during storage. | - It is best to discard the reagent and use a fresh, unopened container. - If a small amount is needed urgently, one might attempt to purify a small portion, but this is not ideal and the purity should be confirmed before use. |
Hydrolysis Pathway of this compound
The following diagram illustrates the reaction of this compound with water.
Caption: Hydrolysis of this compound.
Experimental Workflow for Handling Moisture-Sensitive Reagents
This workflow provides a general guideline for handling this compound to minimize moisture exposure.
References
Technical Support Center: Column Chromatography of N-Methyl-N-phenylthiocarbamoyl Chloride Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of reaction products derived from N-Methyl-N-phenylthiocarbamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My this compound-derived product seems to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A1: Decomposition on silica gel is a common issue for thiocarbamate-containing molecules. Standard silica gel is acidic due to the presence of silanol groups (Si-OH), which can lead to the degradation of acid-sensitive compounds. Thiocarbamates can be unstable under acidic conditions.[1][2]
To prevent decomposition, you can:
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Deactivate the silica gel: Neutralize the acidic sites by pre-treating the silica gel with a base. A common method is to use a solvent system containing a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) or by pre-washing the column with such a solvent system.
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Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil®, which are less acidic than silica gel.[1]
-
Perform a stability test: Before running a column, perform a 2D TLC analysis to assess the stability of your compound on the silica plate.[1][2]
Q2: My product is not eluting from the column, even with a high polarity solvent system. What should I do?
A2: This issue can arise from several factors:
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Strong interaction with silica: Your compound might be strongly adsorbing to the acidic sites on the silica gel.
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Incorrect solvent system: The chosen solvent system may not be suitable for eluting your compound.
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Compound precipitation: The product may have precipitated at the top of the column upon loading.
Troubleshooting steps:
-
Flush the column: Try flushing the column with a very polar solvent like methanol or a mixture of dichloromethane and methanol.
-
Re-evaluate your TLC: Ensure the TLC conditions are representative of the column. Sometimes, compounds appear to move on TLC but behave differently on a larger scale.
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Consider deactivation: If you haven't already, use deactivated silica gel as described in Q1.
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Check solubility: Ensure your crude product is fully dissolved in the loading solvent. If not, it may have precipitated on the column.
Q3: I'm observing significant tailing of my product spot on TLC and broad peaks during column chromatography. How can I improve the separation?
A3: Tailing is often caused by strong interactions between the analyte and the stationary phase. For this compound products, this can be due to the interaction of the thiocarbamoyl group with the acidic silanol groups.
To reduce tailing:
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Add a modifier to the eluent: Incorporating a small amount of a more polar solvent or a basic modifier (like triethylamine) into your mobile phase can help to block the active sites on the silica gel and improve peak shape.
-
Optimize the solvent system: Experiment with different solvent systems to find one that provides a better separation with less tailing.
-
Avoid overloading the column: Loading too much sample can lead to band broadening and tailing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | - Compound is too polar for the chosen solvent system.- Irreversible adsorption or decomposition on silica gel.[1]- Incorrect solvent preparation. | - Gradually increase the polarity of the mobile phase.- Perform a "methanol purge" to elute highly polar compounds.[3]- Test for compound stability on silica using 2D TLC.[1][2]- Consider using a different stationary phase like alumina or deactivated silica.[1]- Double-check the composition of your eluent.[1] |
| Co-elution of product with impurities despite good separation on TLC | - Overloading of the column.- Poor column packing.- Degradation of the product on the column, leading to the appearance of new spots.[1] | - Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.- Check for product stability on silica gel.[1] |
| Product elutes too quickly (in the solvent front) | - The mobile phase is too polar.- The compound is very non-polar. | - Start with a less polar solvent system.- Check the first few fractions carefully.[1] |
| Mixed fractions throughout the elution | - The separation is not optimal for the chosen solvent system.- The product is degrading during chromatography.[1] | - Optimize the solvent system using TLC with different solvent combinations.- Run a gradient elution to improve separation.- Assess the stability of your compound on silica.[1] |
| Low recovery of the product | - Decomposition on the column.- Irreversible adsorption.- The product is spread across many dilute fractions. | - Use deactivated silica or an alternative stationary phase.[1]- Concentrate a wider range of fractions and analyze them by TLC.[1]- Ensure complete elution by flushing with a highly polar solvent at the end of the chromatography. |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Assessment
-
Obtain a square TLC plate.
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In one corner, about 1 cm from the edges, spot a concentrated solution of your crude product.
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Develop the TLC plate in a chamber with your chosen eluent system.
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After the first development, remove the plate and allow the solvent to evaporate completely.
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Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
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Develop the plate again in the same solvent system.
-
Analysis:
Protocol 2: Column Chromatography with Deactivated Silica Gel
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Slurry Preparation:
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In a beaker, add the required amount of silica gel.
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Prepare your starting eluent (e.g., Hexane/Ethyl Acetate 9:1) and add a small amount of triethylamine (0.1-0.5% v/v).
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Add the modified eluent to the silica gel to create a slurry.
-
-
Column Packing:
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Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.
-
-
Sample Loading:
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Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Begin eluting with your starting solvent system.
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You can either run the column isocratically (with the same solvent mixture) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor the separation using TLC.
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Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Quantitative Data Example
The following table provides an illustrative example of elution conditions for a hypothetical purification of a product from a reaction with this compound. Note: Optimal conditions will vary depending on the specific product and impurities.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (TLC) | Elution Order | Notes |
| Starting Material (e.g., an alcohol or amine) | Silica Gel | Hexane/Ethyl Acetate (8:2) | 0.6 | 1 | Typically less polar than the product. |
| N-Methyl-N-phenylthiocarbamoyl Product | Silica Gel with 0.1% Triethylamine | Hexane/Ethyl Acetate (7:3) | 0.4 | 2 | Addition of triethylamine improves peak shape and recovery. |
| Byproduct 1 | Silica Gel with 0.1% Triethylamine | Hexane/Ethyl Acetate (7:3) | 0.2 | 3 | More polar byproduct. |
Visualizations
Caption: A workflow diagram for troubleshooting common column chromatography issues.
References
Validation & Comparative
A Comparative Guide to Thiourea Synthesis: N-Methyl-N-phenylthiocarbamoyl Chloride vs. Phenylisothiocyanate
For researchers, scientists, and drug development professionals, the synthesis of thiourea derivatives is a critical step in the development of novel therapeutic agents and functional materials. The choice of starting materials significantly impacts reaction efficiency, yield, and purity. This guide provides a detailed comparison of two common reagents used for this purpose: N-Methyl-N-phenylthiocarbamoyl chloride and phenylisothiocyanate, supported by experimental data and protocols.
Executive Summary
Phenylisothiocyanate is a widely used and well-documented reagent for the synthesis of N,N'-disubstituted thioureas. The reaction with primary and secondary amines is straightforward, often proceeding under mild conditions with high yields. In contrast, this compound is a less common reagent for this transformation. Based on the principles of nucleophilic acyl substitution, it is expected to react with amines to yield N-methyl, N-phenyl, N'-substituted thioureas. While direct comparative studies are scarce, this guide provides a thorough analysis of both reagents based on available experimental data for phenylisothiocyanate and the predicted reactivity of this compound.
Reagent Overview and Reactivity
Phenylisothiocyanate (C₆H₅NCS) is a commercially available liquid that readily reacts with nucleophiles, particularly primary and secondary amines, at the electrophilic carbon atom of the isothiocyanate group. The reaction is typically a nucleophilic addition, forming a stable thiourea product. The reactivity can be influenced by the nucleophilicity of the amine, with alkylamines generally reacting more readily than arylamines, which may require heating.
This compound (C₆H₅(CH₃)NCSCl) is a solid and can be considered a thiocarbonyl equivalent of a carbamoyl chloride. Its reaction with amines is expected to proceed via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl-like carbon, leading to the displacement of the chloride leaving group and the formation of a trisubstituted thiourea. The presence of the chloride as a good leaving group suggests that this reagent might be more reactive than phenylisothiocyanate in certain contexts, though this can also lead to a higher propensity for side reactions if not controlled properly.
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data from various studies on the synthesis of thiourea derivatives using phenylisothiocyanate. Due to the limited availability of data for this compound in thiourea synthesis, a direct experimental comparison is not currently possible. The data for this compound is presented as a plausible, hypothetical reaction based on analogous chemical transformations.
Table 1: Synthesis of Thiourea Derivatives using Phenylisothiocyanate
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | Toluene | Reflux | Not specified | 65 | |
| 1,2-Phenylenediamine | Dichloromethane | Reflux | 23 | 63 | [1] |
| 1,3-Phenylenediamine | Dichloromethane | Reflux | 24 | 82 | [1] |
| 1,4-Phenylenediamine | Dichloromethane | Reflux | 28 | 95 | [1] |
| 4/6-Substituted 2-aminobenzothiazoles | Ethanol | Reflux | Not specified | Not specified | [2] |
| Various amines | Dichloromethane or tert-butanol | Not specified | Not specified | Not specified | [3] |
Table 2: Plausible Synthesis of a Thiourea Derivative using this compound (Hypothetical)
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield | Notes |
| Primary/Secondary Amine | Dichloromethane | 0 to RT | 2 - 6 | High | Reaction is expected to be facile due to the good leaving group (Cl⁻). A base like triethylamine is likely required to neutralize the HCl byproduct. |
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-3-(thiazole-2-yl)-2-thiourea using Phenylisothiocyanate[1]
-
Materials: 2-aminothiazole, phenyl isothiocyanate, toluene.
-
Procedure:
-
Dissolve 2-aminothiazole in toluene in a round-bottom flask.
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
The reaction is carried out, and upon completion, the product is purified by recrystallization from hot ethyl alcohol.
-
The resulting 1-phenyl-3-(thiazole-2-yl)-2-thiourea is obtained with a reported yield of 65%.
-
Protocol 2: General Procedure for the Synthesis of N,N'-disubstituted Thioureas using Phenylisothiocyanate[2]
-
Materials: Aromatic diamine (e.g., 1,4-phenylenediamine), 1-naphthyl isothiocyanate (as an analog to phenylisothiocyanate), dichloromethane (DCM).
-
Procedure:
-
A solution of 1-naphthyl isothiocyanate (5.00 mmol) and 1,4-phenylenediamine (2.50 mmol) in 20 mL of dichloromethane is prepared.
-
The mixture is refluxed for 28 hours.
-
The resulting white precipitate is filtered to isolate the pure product.
-
This procedure yields 1,4-phenylene-bis[3-(α-naphthyl)thiourea] in 95% yield.[1]
-
Protocol 3: Proposed Synthesis of N-Methyl-N-phenyl-N'-alkylthiourea using this compound (Hypothetical)
-
Materials: this compound, primary or secondary amine, triethylamine, dry dichloromethane (DCM).
-
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the amine and 1.1 equivalents of triethylamine in dry DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in dry DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, the reaction mixture would be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.
-
The crude product would then be purified by column chromatography or recrystallization.
-
Reaction Mechanisms and Workflow
The following diagrams illustrate the proposed reaction mechanisms for the synthesis of thiourea derivatives using both reagents.
Caption: Reaction mechanism of thiourea synthesis from phenylisothiocyanate.
Caption: Proposed mechanism for thiourea synthesis from this compound.
Conclusion and Recommendations
Phenylisothiocyanate stands out as a reliable and well-documented reagent for the synthesis of a wide array of N,N'-disubstituted thioureas. Its reactivity is predictable, and numerous protocols are available, often leading to high yields under relatively mild conditions.
This compound presents a theoretically viable alternative for the synthesis of N,N,N'-trisubstituted thioureas. Its increased reactivity, owing to the chloride leaving group, could potentially offer advantages in cases where less reactive amines are used. However, the lack of extensive experimental data necessitates further research to validate its efficacy, optimize reaction conditions, and evaluate potential side reactions. The generation of HCl as a byproduct also requires the use of a base, which adds a step to the experimental setup compared to the direct addition reaction of isothiocyanates.
For researchers aiming for a robust and well-established method for synthesizing disubstituted thioureas, phenylisothiocyanate is the recommended choice. For those exploring the synthesis of specific trisubstituted thioureas and willing to undertake optimization studies, this compound could be a promising, albeit less explored, starting material.
References
A Comparative Guide to Thiocarbamoyl Chlorides for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the judicious selection of protecting groups is paramount. The protection of amine functionalities is a critical step to prevent unwanted side reactions and ensure the desired chemical transformations. While carbamate-based protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) have long been the workhorses in this field, the unique properties of thiocarbamoyl chlorides present a compelling alternative. This guide provides an objective comparison of thiocarbamoyl chlorides with other common amine protecting groups, supported by available experimental data and detailed protocols.
Introduction to Amine Protection Strategies
The ideal amine protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups in the molecule.[1][2][3] The concept of "orthogonality" is crucial, allowing for the selective removal of one protecting group in the presence of others.[1][4][5] Carbamates, formed by the reaction of an amine with a chloroformate or a dicarbonate, are the most widely used class of amine protecting groups due to their general stability and the diverse conditions available for their cleavage.[3]
Thiocarbamoyl Chlorides: An Overview
Thiocarbamoyl chlorides, with the general structure R₂NC(S)Cl, react with amines to form thiocarbamates. The presence of the sulfur atom in place of oxygen in the carbonyl group imparts distinct chemical properties to the resulting protected amine. While less commonly employed as standard protecting groups compared to their carbamate counterparts, they play a significant role in various synthetic transformations.
Performance Comparison: Thiocarbamoyl Chlorides vs. Standard Protecting Groups
Direct, side-by-side quantitative comparisons of thiocarbamoyl chlorides with Boc, Cbz, and Fmoc for the sole purpose of amine protection are not extensively documented in the literature. However, a qualitative comparison can be drawn based on their known reactivity and stability.
Table 1: Qualitative Comparison of Amine Protecting Groups
| Feature | Thiocarbamoyl Chlorides | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protecting Reagent | N,N-Dialkylthiocarbamoyl chloride | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Ease of Introduction | Generally straightforward reaction with the amine. | High-yielding and mild conditions.[6] | Generally high-yielding. | High-yielding. |
| Stability of Protected Amine | Stable to a range of conditions, but the C-N bond can be cleaved under specific reductive or oxidative conditions. | Stable to base and nucleophiles; labile to strong acids.[7] | Stable to acidic and mild basic conditions; cleaved by catalytic hydrogenation.[1] | Stable to acidic conditions; labile to bases (e.g., piperidine).[1] |
| Deprotection Conditions | Can involve reductive cleavage, oxidation, or hydrolysis under forcing conditions. | Strong acids (e.g., TFA, HCl).[6][8] | Catalytic hydrogenation (e.g., H₂/Pd-C).[1] | Base (e.g., 20% piperidine in DMF).[1] |
| Orthogonality | Potentially orthogonal to acid- and base-labile groups, but requires specific cleavage methods. | Orthogonal to Cbz and Fmoc.[1] | Orthogonal to Boc and Fmoc.[1] | Orthogonal to Boc and Cbz.[1] |
| Key Applications | Synthesis of thioureas, Newman-Kwart rearrangement. | Peptide synthesis, protection of various amines.[6] | Peptide synthesis.[1] | Solid-phase peptide synthesis.[1] |
Experimental Protocols
Detailed experimental data for the use of a wide range of thiocarbamoyl chlorides as general amine protecting groups is limited in readily available literature. The following protocols are based on established procedures for common amine protecting groups and general reactions of thiocarbamoyl chlorides.
Protocol 1: General Procedure for Amine Protection with N,N-Dimethylthiocarbamoyl Chloride
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equiv) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add N,N-dimethylthiocarbamoyl chloride (1.05 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water, or THF.[6]
-
Base and Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as sodium hydroxide or triethylamine (1.2 equiv).[6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Work-up: After the reaction is complete, perform an aqueous work-up. If the product is in an organic solvent, wash with water and brine. If the reaction is in an aqueous medium, extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc protected amine.[9]
Protocol 3: General Procedure for Deprotection of a Boc-Protected Amine
-
Dissolution: Dissolve the N-Boc protected amine in an appropriate solvent like dichloromethane (DCM) or ethyl acetate.[6]
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[6][8]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Work-up: Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt. The free amine can be obtained by neutralization with a base.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the protection and deprotection of amines.
Caption: Orthogonal relationships between different amine protecting groups.
Caption: A simplified decision-making process for selecting an amine protecting group.
Conclusion
While thiocarbamoyl chlorides are not as ubiquitously used for routine amine protection as Boc, Cbz, or Fmoc, they offer a potentially valuable orthogonal strategy. The distinct reactivity of the thiocarbonyl group opens avenues for selective deprotection under conditions that may leave traditional carbamate protecting groups intact. The choice of an appropriate amine protecting group is highly dependent on the specific synthetic context, including the stability of the substrate and the desired orthogonal deprotection strategies. Further research into the systematic evaluation of various thiocarbamoyl chlorides as amine protecting groups would be highly beneficial to the synthetic chemistry community, providing a broader toolkit for the construction of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
A Comparative Guide to the Reactivity of N-Methyl-N-phenylthiocarbamoyl Chloride and N,N-dimethylthiocarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key thiocarbamoyl chloride reagents: N-Methyl-N-phenylthiocarbamoyl chloride and N,N-dimethylthiocarbamoyl chloride. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document summarizes available experimental data, outlines relevant experimental protocols, and discusses the underlying electronic and steric factors that govern their chemical behavior.
Executive Summary
N,N-dimethylthiocarbamoyl chloride is a significantly more reactive electrophile than this compound. This difference in reactivity is primarily attributed to the electronic effects of the substituents on the nitrogen atom. The two electron-donating methyl groups in N,N-dimethylthiocarbamoyl chloride increase the electron density on the nitrogen and, through resonance, on the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-withdrawing phenyl group in this compound delocalizes the nitrogen's lone pair of electrons into the aromatic ring, reducing the nucleophilicity of the thiocarbonyl carbon and thus its reactivity.
While both reagents are effective for the synthesis of thiocarbamates, which are key intermediates in the Newman-Kwart rearrangement for producing thiophenols, the choice between them will depend on the specific requirements of the reaction, including the nature of the nucleophile and the desired reaction conditions.
Data Presentation: A Comparative Overview
| Property/Parameter | This compound | N,N-dimethylthiocarbamoyl Chloride | Key References |
| Structure | Ph(Me)N-C(S)Cl | Me₂N-C(S)Cl | N/A |
| Electronic Effect of N-Substituents | Phenyl group is electron-withdrawing; Methyl group is electron-donating. | Both methyl groups are electron-donating. | [1] |
| Relative Reactivity (Inferred from Solvolysis) | Less reactive. The analogous N-methyl-N-phenylcarbamoyl chloride is 17.4 times less reactive in ethanolysis than N,N-dimethylcarbamoyl chloride. | More reactive. N,N-dimethylthiocarbamoyl chloride is 2-3 orders of magnitude more reactive in solvolysis than its oxygen analog, N,N-dimethylcarbamoyl chloride. | [1][2] |
| Application in Newman-Kwart Rearrangement | Used to form O-aryl N-methyl-N-phenylthiocarbamates. Yields are comparable to those from N,N-dimethyl derivatives, though reaction conditions may vary. | Widely used to form O-aryl N,N-dimethylthiocarbamates, which are common substrates for the Newman-Kwart rearrangement.[3] | [4][5] |
Understanding the Reactivity Difference: Electronic and Steric Effects
The reactivity of thiocarbamoyl chlorides is governed by a combination of electronic and steric factors that influence the electrophilicity of the thiocarbonyl carbon.
Electronic Effects: The dominant factor differentiating the two compounds is the electronic nature of the nitrogen substituents.
-
N,N-dimethylthiocarbamoyl chloride: The two methyl groups are electron-donating by induction. This increases the electron density on the nitrogen atom, which can then be delocalized onto the thiocarbonyl carbon via resonance. This resonance stabilization of the transition state for nucleophilic attack enhances the reactivity of the molecule.
-
This compound: The phenyl group is strongly electron-withdrawing due to resonance. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which reduces its ability to donate electron density to the thiocarbonyl group. This decrease in electron density at the reactive center makes it less susceptible to nucleophilic attack, thus lowering its reactivity.[1]
Steric Effects: While electronic effects are predominant, steric hindrance can also play a role. The phenyl group in this compound is bulkier than a methyl group. However, in this case, the electronic effect of the phenyl group is the more significant contributor to the observed difference in reactivity.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not widely published. However, based on established methods for studying the kinetics of similar reactions, a protocol for comparing the rates of aminolysis can be proposed.
Proposed Protocol for Comparative Aminolysis Kinetics
This experiment aims to compare the rate of reaction of this compound and N,N-dimethylthiocarbamoyl chloride with a primary or secondary amine.
Materials:
-
This compound
-
N,N-dimethylthiocarbamoyl chloride
-
A selected amine (e.g., benzylamine or morpholine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a dilute acid)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of each thiocarbamoyl chloride, the chosen amine, and the internal standard in the anhydrous solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate the amine solution to the desired reaction temperature (e.g., 25 °C).
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the thiocarbamoyl chloride stock solution to the amine solution with vigorous stirring. Start a timer immediately.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining thiocarbamoyl chloride and/or the formed thiourea product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. Determine the initial rate of the reaction from the slope of this curve. The rate constants can be calculated by fitting the data to the appropriate rate law (likely second-order).
-
Comparison: Repeat the experiment under identical conditions for the other thiocarbamoyl chloride to obtain a direct comparison of their reaction rates.
Visualizing Reaction Pathways and Workflows
General Reaction Scheme for Aminolysis
The reaction of a thiocarbamoyl chloride with an amine proceeds via a nucleophilic addition-elimination mechanism to form a thiourea.
Caption: General reaction of a thiocarbamoyl chloride with an amine.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for the proposed comparative kinetic study.
Caption: Workflow for comparative kinetic analysis of thiocarbamoyl chlorides.
Conclusion
The choice between this compound and N,N-dimethylthiocarbamoyl chloride should be guided by their differing reactivities. N,N-dimethylthiocarbamoyl chloride is the more reactive reagent, making it suitable for reactions with less nucleophilic substrates or when faster reaction times are desired. This compound, being less reactive, may offer better selectivity in reactions with multifunctional molecules where competing side reactions are a concern. The information and proposed experimental protocol in this guide provide a framework for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylthiocarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
A Comparative Guide to Amine Protection: Validation of N-Methyl-N-phenylthiocarbamoyl Chloride (MPTC) Protection by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the protection of amine functionalities is a critical step to prevent unwanted side reactions. While traditional protecting groups like Boc, Cbz, and Fmoc are widely used, emerging alternatives such as N-Methyl-N-phenylthiocarbamoyl chloride (MPTC) offer unique advantages. This guide provides a comprehensive comparison of MPTC with common amine protecting groups, focusing on the validation of successful protection using Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Distinguishing Amine Protecting Groups with NMR Spectroscopy
Successful protection of an amine with MPTC, or any other protecting group, results in characteristic changes in the NMR spectrum. These changes provide definitive evidence of the chemical transformation. The key diagnostic signals to monitor are the chemical shifts of the protons and carbons near the nitrogen atom and the signals corresponding to the protecting group itself.
Table 1: Comparative ¹H NMR Data for Protected Amines (Typical Chemical Shift Ranges in ppm)
| Protecting Group | N-H Proton | α-Protons (N-CH ) | Protecting Group Protons |
| MPTC | Absent | 3.0 - 4.0 | N-CH₃: ~3.3 (singlet)Phenyl: 7.2 - 7.5 (multiplet) |
| Boc | 4.5 - 5.5 (broad singlet) | 3.0 - 4.0 | t-Butyl: ~1.4 (singlet, 9H) |
| Cbz | 5.0 - 6.0 (broad singlet) | 3.0 - 4.0 | Benzyl CH₂: ~5.1 (singlet, 2H)Phenyl: 7.2 - 7.4 (multiplet) |
| Fmoc | 5.5 - 6.5 (broad singlet) | 3.1 - 4.2 | Fluorenyl CH & CH₂: 4.2 - 4.5, 7.2 - 7.8 (multiplets) |
Table 2: Comparative ¹³C NMR Data for Protected Amines (Typical Chemical Shift Ranges in ppm)
| Protecting Group | α-Carbon (N-C H) | Carbonyl/Thiocarbonyl Carbon | Protecting Group Carbons |
| MPTC | 40 - 55 | C=S: 199 - 216 | N-CH₃: ~40Phenyl: 125 - 145 |
| Boc | 40 - 55 | C=O: 155 - 157 | Quaternary C: ~80t-Butyl CH₃: ~28 |
| Cbz | 40 - 55 | C=O: 156 - 158 | Benzyl CH₂: ~67Phenyl: 127 - 137 |
| Fmoc | 40 - 55 | C=O: 156 - 158 | Fluorenyl CH & CH₂: ~47, ~67Aromatic: 120 - 144 |
The most striking difference for MPTC in ¹³C NMR is the downfield chemical shift of the thiocarbonyl (C=S) carbon, typically appearing in the 199-216 ppm range. This is significantly different from the carbonyl (C=O) carbon of carbamate protecting groups like Boc, Cbz, and Fmoc, which resonate around 155-158 ppm.[1] This distinct signal serves as an unambiguous indicator of a successful reaction with MPTC.
Experimental Protocol: Protection of Benzylamine with MPTC and NMR Validation
This protocol provides a representative procedure for the protection of a primary amine with this compound and subsequent analysis by NMR.
Materials:
-
This compound (MPTC)
-
Benzylamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of MPTC: Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzyl-N-methyl-N'-phenylthiourea.
-
NMR Analysis: Dissolve a small sample of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra.
Expected NMR Observations for N-benzyl-N-methyl-N'-phenylthiourea:
-
¹H NMR:
-
Disappearance of the N-H protons of benzylamine.
-
Appearance of a singlet around 3.3 ppm corresponding to the N-CH₃ protons.
-
A multiplet in the aromatic region (7.2-7.5 ppm) corresponding to the phenyl protons of both the MPTC group and the benzyl group.
-
A singlet or doublet for the benzylic CH₂ protons.
-
-
¹³C NMR:
-
A signal in the range of 199-216 ppm for the thiocarbonyl (C=S) carbon.
-
A signal around 40 ppm for the N-CH₃ carbon.
-
Signals in the aromatic region for the phenyl carbons.
-
A signal for the benzylic CH₂ carbon.
-
Workflow for Amine Protection and NMR Validation
The following diagram illustrates the general workflow for the protection of an amine with MPTC and the subsequent validation of the product using NMR spectroscopy.
References
A Comparative Analysis of Amine Protecting Group Strategies: Boc vs. Thiocarbamoyl
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed without affecting other functional groups. This guide provides a comparative analysis of two such strategies: the well-established tert-butoxycarbonyl (Boc) group and the less conventional thiocarbamoyl group.
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its reliability and well-understood reactivity.[1][2][3] In contrast, the use of the thiocarbamoyl group for amine protection is less documented in mainstream synthesis, with much of the available literature focusing on the synthesis of thiocarbamates themselves for applications in areas like agriculture and materials science.[4] This guide aims to bridge this information gap by providing a detailed comparison of their properties, applications, and experimental considerations.
Key Performance Characteristics: A Head-to-Head Comparison
A direct experimental comparison in the literature between Boc and a generic thiocarbamoyl protecting group is scarce. However, by analyzing their respective chemistries, a comparative assessment can be made.
| Feature | Boc (tert-butoxycarbonyl) | Thiocarbamoyl |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Isothiocyanates (R-N=C=S), Thiocarbamoyl chlorides |
| Protection Conditions | Mild basic conditions (e.g., NaOH, NaHCO₃, DMAP) in various solvents (water, THF, ACN).[5] | Typically involves reaction of an amine with an isothiocyanate or a thiocarbamoyl chloride. |
| Stability | Stable to a wide range of nucleophiles, bases, and catalytic hydrogenation.[6][7] | Generally stable, but the C=S bond can be susceptible to certain reagents. |
| Deprotection Conditions | Acidic conditions (e.g., TFA, HCl).[3][8][9] | Can be cleaved under various conditions, including oxidative or reductive methods, depending on the specific thiocarbamoyl structure. |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10][11] | Potentially orthogonal to acid- and base-labile groups, but this is less established. |
| Byproducts of Deprotection | Isobutylene and carbon dioxide. The intermediate tert-butyl cation can be a source of side reactions, often requiring scavengers.[9] | Dependent on the deprotection method. |
| Applications | Extensively used in solid-phase peptide synthesis (SPPS) and general organic synthesis.[1][10] | Primarily used in the synthesis of thioureas and other sulfur-containing heterocycles. Limited use as a standard protecting group. |
Experimental Protocols
Boc Protection of an Amine
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine in a suitable solvent such as a mixture of dichloromethane and water.
-
Add a solution of sodium hydroxide to basify the reaction mixture.
-
Add di-tert-butyl dicarbonate portion-wise while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection of an Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the fundamental protection and deprotection schemes for the Boc group.
Caption: Boc Protection Workflow
Caption: Boc Deprotection Workflow
Comparative Summary
The Boc protecting group remains a cornerstone of modern organic synthesis, particularly in the intricate world of peptide chemistry. Its advantages include:
-
Well-established protocols: A vast body of literature exists detailing its use with a wide range of substrates.[1][3][7]
-
High stability: It is resistant to many common reagents, allowing for a broad scope of subsequent chemical transformations.[6]
-
Orthogonality: Its acid-lability provides excellent orthogonality with base-labile and hydrogenolysis-labile protecting groups, a crucial feature in multi-step synthesis.[10][11]
However, the use of strong acids for deprotection can be a limitation for acid-sensitive substrates. The generation of the electrophilic tert-butyl cation during deprotection can also lead to undesired side reactions, necessitating the use of scavengers.[9]
The thiocarbamoyl group , while not a mainstream choice for amine protection in the same vein as Boc, offers a different set of properties that could be advantageous in specific synthetic contexts. The chemistry of thiocarbamates is rich and varied, suggesting that tailored thiocarbamoyl-based protecting groups could be developed with unique deprotection conditions, potentially expanding the toolbox of orthogonal protecting strategies. However, the lack of extensive characterization and established protocols for its use as a general amine protecting group means that significant methods development would be required for its routine application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. biosynth.com [biosynth.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Thiocarbamates: A Cost-Benefit Analysis of N-Methyl-N-phenylthiocarbamoyl Chloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of thiocarbamates is a crucial process, given their wide-ranging applications in pharmaceuticals and agrochemicals. The choice of synthetic route often involves a trade-off between cost, efficiency, safety, and substrate scope. This guide provides a comprehensive cost-benefit analysis of using N-Methyl-N-phenylthiocarbamoyl chloride compared to other common methods for thiocarbamate synthesis, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a direct and often high-yielding route to specific N-methyl-N-phenylthiocarbamates. However, its availability, cost, and the generation of stoichiometric byproducts are significant considerations. Alternative methods, such as those employing thiophosgene, thiourea, sodium thiocyanate, or a one-pot reaction with carbon disulfide, present a varied landscape of benefits and drawbacks in terms of reagent toxicity, cost-effectiveness, atom economy, and reaction conditions. The optimal choice of synthesis strategy will depend on the specific target molecule, scale of reaction, and the laboratory's capabilities and safety protocols.
Cost and Performance Comparison
To provide a clear comparison, we have summarized the approximate costs of key reagents and the typical performance of each synthetic method for the preparation of a representative thiocarbamate.
Table 1: Comparative Cost of Key Reagents
| Reagent | Typical Supplier and Purity | Approximate Cost (USD) per Mole | Notes |
| N-Methyl-N-phenylcarbamoyl chloride | Sigma-Aldrich, 98% | $800 - $1000 | Cost is for the carbamoyl chloride analog, used as a proxy due to limited direct listings for the thiocarbamoyl chloride. |
| Thiophosgene | Sigma-Aldrich, 85% | $250 - $350 | Highly toxic and requires specialized handling. |
| Thiourea | Sigma-Aldrich, 99% | $25 - $40 | Inexpensive and readily available. |
| Sodium Thiocyanate | Sigma-Aldrich, ≥99% | $30 - $50 | Cost-effective, but the synthesis is a multi-step process. |
| Carbon Disulfide | Sigma-Aldrich, ≥99.9% | $50 - $70 | Volatile and flammable, requiring careful handling. |
Note: Prices are estimates based on currently available data from bulk chemical suppliers and are subject to change. The cost per mole is calculated based on the listed price for a common package size and may vary with the quantity purchased.
Table 2: Performance Comparison of Thiocarbamate Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound | This compound, Thiol, Base | 80-95 | 1-4 hours | 0 - 25 | High yield, direct conversion. | High reagent cost, limited availability, stoichiometric waste. |
| Thiophosgene | Thiophosgene, Secondary Amine, Thiol | 70-90 | 2-6 hours | 0 - 25 | Versatile for various N-substituents. | Highly toxic reagent, corrosive byproducts (HCl). |
| Thiourea | Thiourea, Alcohol, Activating Agent | 60-85 | 8-24 hours | 80-130 | Low cost, low toxicity of starting materials. | Higher temperatures, longer reaction times, moderate yields. |
| Sodium Thiocyanate | Alkyl Halide, Sodium Thiocyanate, followed by hydrolysis | 60-80 (overall) | 6-12 hours | Reflux | Inexpensive reagents. | Multi-step process, potential for isomer formation.[1][2] |
| Carbon Disulfide (One-Pot) | Amine, Carbon Disulfide, Alkyl Halide, Base | 85-98 | 1-3 hours | 25 | High atom economy, high yield, mild conditions.[3][4] | Use of volatile and flammable CS2.[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative S-benzyl N,N-dimethylthiocarbamate are provided below for each of the compared methods.
Method 1: Using this compound
Protocol:
-
To a stirred solution of benzyl mercaptan (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired S-benzyl N-methyl-N-phenylthiocarbamate.
Method 2: Using Thiophosgene
Protocol:
-
A solution of dimethylamine (2.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C.
-
A solution of thiophosgene (1.0 mmol) in dichloromethane (5 mL) is added dropwise with vigorous stirring.
-
The mixture is stirred at 0 °C for 1 hour to form the intermediate N,N-dimethylthiocarbamoyl chloride.
-
To this mixture, a solution of benzyl mercaptan (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (5 mL) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The workup and purification follow the same procedure as described in Method 1.
Method 3: Using Thiourea
Protocol:
-
A mixture of thiourea (3.0 mmol), benzyl alcohol (1.0 mmol), and a catalytic amount of a Lewis acid (e.g., SnCl₂) is heated in a high-boiling solvent such as toluene (10 mL) at 130 °C in a sealed tube for 8 hours.[5]
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The product is purified by column chromatography.
Method 4: Using Sodium Thiocyanate (Riemschneider Synthesis)
Protocol:
-
Step 1: Synthesis of Benzyl Thiocyanate. A mixture of benzyl bromide (1.0 mmol) and sodium thiocyanate (1.2 mmol) in ethanol (15 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled, and the precipitated sodium bromide is filtered off.
-
The ethanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude benzyl thiocyanate.
-
Step 2: Hydrolysis to Thiocarbamate. The crude benzyl thiocyanate is treated with concentrated sulfuric acid under controlled cooling, followed by hydrolysis with ice water to yield the N-unsubstituted thiocarbamate.[1] (Note: This method is not suitable for N,N-disubstituted thiocarbamates).
Method 5: One-Pot Synthesis with Carbon Disulfide
Protocol:
-
To a solution of dimethylamine (1.0 mmol) in a suitable solvent (or neat) at room temperature, carbon disulfide (1.2 mmol) is added dropwise.[3][4]
-
The mixture is stirred for 30 minutes to form the dithiocarbamate salt.
-
A base such as potassium carbonate (1.5 mmol) is added, followed by the dropwise addition of benzyl halide (1.0 mmol).[3][4]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationships between these synthetic strategies, the following diagrams illustrate the general workflow, a decision-making model for method selection, and the individual reaction pathways.
Caption: General experimental workflow for thiocarbamate synthesis.
Caption: Logical relationships in selecting a synthesis method.
Caption: Simplified synthetic pathways to thiocarbamates.
Conclusion
The cost-benefit analysis of this compound and its alternatives reveals a nuanced landscape for the synthesis of thiocarbamates.
-
This compound is a highly effective reagent for the specific synthesis of N-methyl-N-phenylthiocarbamates, offering high yields and direct conversion. However, its high cost and limited commercial availability make it more suitable for small-scale laboratory synthesis where specificity is paramount.
-
Thiophosgene is a versatile but highly toxic reagent. Its use is justified when a wide range of N-substituted thiocarbamates are required, and the necessary safety infrastructure is in place. The cost is moderate, but the handling and disposal costs associated with its toxicity can be significant.
-
Thiourea represents a green and cost-effective option. The low toxicity of the starting materials is a major advantage. However, this method often requires harsher reaction conditions and may result in lower yields, making it less ideal for complex or sensitive substrates.
-
Sodium Thiocyanate provides an economical route, but the multi-step nature of the synthesis can be a drawback, potentially leading to lower overall yields and increased labor.
-
The one-pot synthesis using carbon disulfide stands out as a highly efficient and atom-economical method. It offers high yields under mild conditions, making it an attractive option for both laboratory and industrial applications. The main drawback is the volatility and flammability of carbon disulfide, which requires appropriate handling precautions.
Ultimately, the choice of synthetic method will be guided by the specific requirements of the project, balancing the need for efficiency, cost-effectiveness, safety, and environmental impact.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. Photocatalytic three-component reaction for synthesis of dithio-carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 5. A facile method for the synthesis of thiocarbamates: palladium-catalyzed reaction of disulfide, amine, and carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of N-Methyl-N-phenylthiocarbamoyl Chloride in Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of thiocarbamates is a critical process, with applications ranging from the development of novel therapeutic agents to the creation of new pesticides. N-Methyl-N-phenylthiocarbamoyl chloride has traditionally served as a key reagent in this field. This guide provides a comprehensive review of its applications, offering a comparative analysis with alternative synthetic methodologies, supported by experimental data and detailed protocols.
This compound: A Standard Reagent for Thiocarbamate Synthesis
This compound is a versatile reagent primarily employed for the synthesis of N,N-disubstituted thiocarbamates. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic attack by amines, alcohols, and thiols. This reactivity has established its role in various synthetic applications, including the preparation of compounds with potential antimicrobial and anticancer properties.
The general reaction scheme involves the nucleophilic substitution of the chloride by a suitable nucleophile, as depicted below:
Caption: General reaction of this compound.
Comparative Analysis of Synthetic Routes to Thiocarbamates
While this compound is an effective reagent, concerns over the toxicity and handling of thiocarbamoyl chlorides, in general, have spurred the development of alternative synthetic strategies. This section compares the performance of this compound with several modern alternatives.
Data Presentation: Comparison of Thiocarbamate Synthesis Methods
| Method/Reagent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Aniline | N-Methyl-N,N'-diphenylthiourea | Not specified | Not specified | General methodology |
| This compound | Phenol | O-Phenyl N-methyl-N-phenylthiocarbamate | Not specified | Not specified | General methodology |
| Alternative: Tetramethylthiuram disulfide (TMTD) | Phenols/Alcohols | N,N-dimethylthiocarbamates | Good | NaH | [1] |
| Alternative: N,N'-di-Boc-substituted thiourea | Amines, Alcohols, Thiols | Thiocarbonyl compounds | Good | Trifluoroacetic acid anhydride | [1] |
| Alternative: Mitsunobu Reagent | Thiols, Amines, CO2 | S-alkyl thiocarbamates | 80-99 | DEAD, PPh3, DMSO, RT, 2-4h | [2] |
| Alternative: Thiocarbamoyl Fluorides | Alcohols/Phenols/Thiols | N,N-disubstituted thiocarbamates | Moderate to Excellent | CuCl, Na2CO3, 50-80°C, CH3CN | [3] |
| Alternative: Thiocyanate Salts | Alcohols/Phenols/Thiols | Primary thiocarbamates | Good to Excellent | 4-dodecylbenzenesulfonic acid | [4] |
Key Observations:
-
Safety and Handling: Alternative methods often utilize less hazardous starting materials compared to thiocarbamoyl chlorides, which are lachrymators and corrosive.
-
Yields: Many alternative methods report high to excellent yields, comparable to or potentially exceeding those of traditional methods, although direct comparative studies are scarce.
-
Reaction Conditions: Modern alternatives frequently offer milder reaction conditions and may not require the use of strong bases.
-
One-Pot Procedures: Several alternative methods, such as the Mitsunobu-based protocol, offer the convenience of one-pot synthesis, simplifying the experimental workflow.
Experimental Protocols
Representative Protocol for Thiocarbamate Synthesis using this compound
This protocol describes the general procedure for the reaction of this compound with a nucleophile, such as an amine or a phenol.
Materials:
-
This compound
-
Nucleophile (e.g., aniline or phenol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiocarbamate.
Visualizing Synthetic Pathways
Workflow for Thiocarbamate Synthesis Comparison
The following diagram illustrates the logical workflow for comparing different synthetic routes to thiocarbamates.
Caption: Workflow for comparing thiocarbamate synthesis methods.
Signaling Pathway Analogy: Reagent Selection Logic
This diagram illustrates the decision-making process for selecting a reagent for thiocarbamate synthesis, analogous to a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Orthogonality of the N-methyl-N-phenylthiocarbamoyl Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the success of complex multi-step syntheses. Orthogonality, the ability to deprotect one functional group without affecting others, is a key consideration. This guide provides a comprehensive comparison of the N-methyl-N-phenylthiocarbamoyl protecting group with the widely used Boc and Fmoc groups, offering experimental data and protocols to inform your synthetic strategy.
The N-methyl-N-phenylthiocarbamoyl group, a thiocarbamate-based protecting group for amines, presents a unique set of stability and cleavage characteristics. Understanding its orthogonality with respect to common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is crucial for its effective implementation in synthetic chemistry, particularly in peptide synthesis.
Comparative Stability of Protecting Groups
The orthogonality of a protecting group is defined by its stability under the deprotection conditions of other groups. The following table summarizes the stability of the N-methyl-N-phenylthiocarbamoyl group in comparison to Boc and Fmoc groups under standard acidic and basic conditions used in solid-phase peptide synthesis (SPPS).
| Protecting Group | Deprotection Reagent | Stability of Other Groups | Orthogonality |
| Boc | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | N-methyl-N-phenylthiocarbamoyl: Stable (with potential for slow cleavage under prolonged exposure) Fmoc: Stable | High with Fmoc and potentially with N-methyl-N-phenylthiocarbamoyl |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | N-methyl-N-phenylthiocarbamoyl: Labile Boc: Stable | High with Boc, Not Orthogonal with N-methyl-N-phenylthiocarbamoyl |
| N-methyl-N-phenylthiocarbamoyl | Oxidative or specific nucleophilic conditions | Boc: Stable Fmoc: Stable | High with both Boc and Fmoc |
Based on available literature, the N-phenylthiocarbonyl group, a close analog of the N-methyl-N-phenylthiocarbamoyl group, is unstable to the piperidine solutions used for Fmoc removal.[1] This strongly suggests a lack of orthogonality between the N-methyl-N-phenylthiocarbamoyl group and the Fmoc strategy. Conversely, its compatibility with the acid-labile methyltrityl (Mtt) group implies a degree of stability towards mild acidic conditions used for Boc deprotection, although quantitative data on cleavage kinetics with strong acids like TFA is limited.
Experimental Protocols
Detailed experimental procedures for the introduction and cleavage of the N-methyl-N-phenylthiocarbamoyl group, alongside standard protocols for Boc and Fmoc protection and deprotection, are provided below.
Protection of Amines
N-methyl-N-phenylthiocarbamoyl Protection:
-
Reagents: N-methyl-N-phenylcarbamothioyl chloride, amine substrate, a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine - DIPEA), and an aprotic solvent (e.g., dichloromethane - DCM or N,N-dimethylformamide - DMF).
-
Procedure:
-
Dissolve the amine substrate in the chosen aprotic solvent.
-
Add 1.1 to 1.5 equivalents of the non-nucleophilic base and stir the solution at room temperature.
-
Slowly add a solution of 1.0 to 1.2 equivalents of N-methyl-N-phenylcarbamothioyl chloride in the same solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Boc Protection:
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), amine substrate, a base (e.g., triethylamine, DIPEA, or sodium bicarbonate), and a suitable solvent (e.g., dichloromethane, tetrahydrofuran - THF, or a biphasic mixture with water).
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add 1.1 to 2.0 equivalents of the base.
-
Add 1.0 to 1.2 equivalents of Boc₂O.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water, extracting the product, drying, and concentrating.
-
Purify by column chromatography if necessary.[2]
-
Fmoc Protection:
-
Reagents: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), amine substrate, a base (e.g., sodium bicarbonate or DIPEA), and a solvent (e.g., dioxane/water or DMF).
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base.
-
Add 1.0 to 1.2 equivalents of the Fmoc reagent.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup, extract the product, dry, and concentrate.
-
Deprotection of Amines
N-methyl-N-phenylthiocarbamoyl Deprotection:
-
Conditions: Cleavage of thiocarbamates typically requires specific conditions that are orthogonal to standard acid or base-labile groups. Oxidative cleavage or the use of specific nucleophiles can be employed. For the closely related N-phenylthiocarbonyl group, deprotection has been reported using perbenzoic acid at low temperatures.[1] Another method involves treatment with aqueous base, although this is not orthogonal to Fmoc.[1]
-
General Oxidative Cleavage Protocol (Conceptual):
-
Dissolve the protected amine in a suitable solvent.
-
Cool the solution to a low temperature (e.g., -10 to 0 °C).
-
Slowly add a solution of an oxidizing agent (e.g., a peroxy acid).
-
Monitor the reaction closely.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the deprotected amine.
-
Boc Deprotection:
-
Reagents: A strong acid, typically trifluoroacetic acid (TFA), often in a mixture with a scavenger such as triisopropylsilane (TIS) and water, and a solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add a solution of TFA (typically 25-50% in DCM) and scavengers.
-
Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt.[2]
-
Fmoc Deprotection:
-
Reagents: A solution of a secondary amine base, typically 20% piperidine in DMF.
-
Procedure:
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in protecting group strategies, the following diagrams are provided.
Caption: Orthogonality of Protecting Groups.
The following workflow illustrates a typical solid-phase peptide synthesis cycle using the Fmoc strategy, highlighting where the orthogonality of a side-chain protecting group would be critical.
Caption: Fmoc-Based SPPS Workflow.
Conclusion
The N-methyl-N-phenylthiocarbamoyl group offers an alternative to more common amine protecting groups. Its key characteristic is its lability to basic conditions, which makes it not orthogonal to the widely used Fmoc protecting group strategy in its standard application. However, this feature can be exploited in specific synthetic designs where a base-labile group, removable under conditions different from Fmoc, is required.
Its stability to mild acidic conditions suggests potential orthogonality with the Boc group, allowing for selective deprotection of Boc in the presence of the N-methyl-N-phenylthiocarbamoyl group. For full orthogonality, the N-methyl-N-phenylthiocarbamoyl group can be employed in conjunction with both Boc and Fmoc strategies, provided its own specific deprotection conditions (e.g., oxidative cleavage) do not affect the other protecting groups present in the molecule.
Researchers should carefully consider the stability profile of the N-methyl-N-phenylthiocarbamoyl group and the specific reaction conditions of their synthetic route before incorporating it into their protecting group strategy. The experimental protocols provided in this guide serve as a starting point for the application and removal of this and other common amine protecting groups.
References
- 1. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Amine synthesis by amide cleavage [organic-chemistry.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
A Comparative Guide to the Kinetic Profile of N-Methyl-N-phenylthiocarbamoyl Chloride and Its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of N-Methyl-N-phenylthiocarbamoyl chloride in nucleophilic substitution reactions, a critical aspect for its application in synthetic chemistry and drug development. Due to the limited availability of specific kinetic data for this compound, this guide leverages extensive data from closely related analogs—N-Methyl-N-phenylcarbamoyl chloride and N,N-dimethylthiocarbamoyl chloride—to elucidate the impact of structural modifications on reactivity and reaction mechanism.
Executive Summary
This compound is a reactive electrophile used for the introduction of the thiocarbamoyl moiety in organic synthesis. Its reactivity is significantly influenced by the presence of the thiocarbonyl group and the N-aryl substituent. This guide demonstrates that:
-
The thiocarbonyl group dramatically increases the rate of solvolysis compared to the analogous carbonyl group, as evidenced by the significantly faster reaction of N,N-dimethylthiocarbamoyl chloride relative to its oxygen-containing counterpart.
-
Substitution of an N-methyl group with an N-phenyl group generally leads to a decrease in the solvolysis rate , likely due to the electron-withdrawing nature of the phenyl ring.
-
The solvolysis of these compounds typically proceeds through an ionization-based mechanism (SN1) with considerable nucleophilic solvent assistance.
This guide presents quantitative data through comparative tables, detailed experimental protocols for kinetic analysis, and visualizations of the reaction mechanisms to provide a comprehensive resource for researchers.
Comparative Kinetic Data
The reactivity of carbamoyl and thiocarbamoyl chlorides in solvolysis reactions is often analyzed using the extended Grunwald-Winstein equation, which separates the contributions of solvent nucleophilicity (lNT) and solvent ionizing power (mYCl). The parameters l and m provide insight into the reaction mechanism. A significant m value is indicative of an ionization-based (SN1-like) mechanism, while a significant l value suggests a degree of nucleophilic participation in the rate-determining step.
| Compound | Key Structural Difference from Target | Temperature (°C) | l value | m value | l/ m ratio | Mechanistic Interpretation |
| N-Methyl-N-phenylcarbamoyl chloride | Oxygen analog | 60.0 | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 ± 0.23 | Ionization with appreciable nucleophilic solvation[1] |
| N,N-Dimethylthiocarbamoyl chloride | N-Methyl instead of N-Phenyl | 0.0 | Lower than carbamoyl analog | Lower than carbamoyl analog | Lower than carbamoyl analog | SN1 with a more stable carbocation intermediate[2] |
| N,N-Diphenylcarbamoyl chloride | Two N-Phenyl groups | 62.5 | 0.23 | 0.58 | 0.40 | SN1 with extensive internal nucleophilic assistance[3] |
Table 1: Comparison of Grunwald-Winstein parameters for the solvolysis of this compound analogs.
Key Insights from the Data:
-
The solvolysis of N,N-dimethylthiocarbamoyl chloride is reported to be two to three orders of magnitude faster than its oxygen analog, N,N-dimethylcarbamoyl chloride, highlighting the rate-enhancing effect of the sulfur atom.[2] This is attributed to the greater ability of sulfur to stabilize the developing positive charge on the carbocation intermediate.
-
The introduction of an aryl group on the nitrogen atom, as in N-methyl-N-phenylcarbamoyl chloride, reduces the rate of solvolysis compared to N,N-dialkylcarbamoyl chlorides.[1] This is likely due to the electron-withdrawing nature of the phenyl group, which destabilizes the carbocation intermediate.
Functional Alternatives to this compound
While direct, kinetically characterized alternatives for this compound are not extensively documented in comparative studies, several classes of reagents can be considered for similar synthetic transformations (thiocarbamoylation).
-
Other N-substituted Thiocarbamoyl Chlorides: Varying the alkyl and aryl substituents on the nitrogen atom can modulate reactivity. As a general trend, electron-donating groups on the nitrogen will increase the reaction rate by stabilizing the carbocation intermediate in an SN1 pathway.
-
Thiophosgene (CSCl2): This is a fundamental reagent for the synthesis of thiocarbamoyl chlorides via reaction with secondary amines.[4] While highly effective, it is also highly toxic and requires specialized handling. Its reactions with primary amines typically yield isothiocyanates.
-
Thiocarbamoyl Fluorides: These compounds can be synthesized from secondary amines and are potential alternatives to the more reactive chlorides. While specific kinetic data is not widely available, they are generally expected to be less reactive than their chloride counterparts due to the stronger carbon-fluorine bond.
Experimental Protocols
The following provides a detailed methodology for a typical kinetic study of the solvolysis of a thiocarbamoyl chloride, which can be adapted for this compound.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, acetone, or aqueous mixtures)
-
Standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine) for trapping the liberated HCl
-
Conductivity meter or an automated titrator
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., 80% ethanol in water by volume). Ensure the solvent is brought to the desired reaction temperature in the thermostatted water bath.
-
Reaction Setup: Place a known volume of the temperature-equilibrated solvent into the reaction vessel. If using a conductivity method, the conductivity probe should be immersed in the solvent. If using a titration method, the pH electrode and titrator burette should be in place.
-
Initiation of Reaction: Prepare a stock solution of this compound in a small amount of a suitable anhydrous solvent (e.g., acetone). At time zero, inject a small, known volume of the thiocarbamoyl chloride stock solution into the reaction vessel with vigorous stirring to ensure rapid mixing.
-
Data Acquisition (Conductivity Method): Record the change in conductivity of the solution over time. The increase in conductivity is proportional to the formation of HCl. The reaction is typically followed for at least three half-lives.
-
Data Acquisition (Titration Method): The liberated HCl is continuously neutralized by the automated addition of a standardized base solution to maintain a constant pH. The volume of titrant added over time is recorded.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in concentration (or a property proportional to it, like conductivity) versus time. The slope of the resulting straight line is equal to -k.
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the proposed reaction mechanism for the solvolysis of this compound and a typical experimental workflow for kinetic analysis.
Caption: Proposed SN1 mechanism for the solvolysis of this compound.
Caption: Experimental workflow for determining the solvolysis rate constant.
Conclusion
The kinetic studies of analogs of this compound provide valuable insights into its reactivity. The presence of the thiocarbonyl group is expected to render it significantly more reactive than its carbamoyl chloride counterpart, while the N-phenyl group likely attenuates this reactivity compared to N,N-dialkylthiocarbamoyl chlorides. The dominant reaction pathway for solvolysis is an SN1-type mechanism with significant solvent participation. For researchers in drug development and organic synthesis, understanding these reactivity trends is crucial for reaction optimization, predicting side reactions, and designing novel synthetic strategies. Further direct kinetic studies on this compound are warranted to provide more precise quantitative comparisons.
References
A Comparative Guide to N-Methyl-N-phenylthiocarbamoyl Chloride in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable formation of thiocarbamate linkages is a critical step in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. N-Methyl-N-phenylthiocarbamoyl chloride has emerged as a key reagent for this purpose. This guide provides a comprehensive evaluation of its performance in complex molecule synthesis, comparing it with alternative methods through experimental data and detailed protocols.
Introduction to Thiocarbamate Synthesis and the Role of this compound
Thiocarbamates are a class of organic compounds containing the functional group R¹R²NC(=S)OR³. They are structurally similar to carbamates, with a sulfur atom replacing the carbonyl oxygen. This substitution imparts unique chemical and biological properties, making them valuable moieties in drug design and materials science.
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions with alcohols and thiols to form O-alkyl/aryl and S-alkyl/aryl thiocarbamates, respectively. Its utility lies in its ability to efficiently introduce the N-methyl-N-phenylthiocarbamoyl group into a molecule, often serving as a crucial step in the construction of more complex structures.
Performance Comparison with Alternative Methods
The selection of a synthetic method for thiocarbamate formation depends on several factors, including substrate scope, reaction conditions, yield, and safety considerations. Here, we compare the use of this compound with other prominent methods for thiocarbamate synthesis.
Data Presentation: A Comparative Overview
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| This compound | This compound, alcohol/thiol, base (e.g., pyridine, triethylamine) | Organic solvent (e.g., DCM, THF), 0 °C to room temperature | Good yields, readily available reagent, straightforward protocol. | Generates HCl byproduct, which requires a base to neutralize. | 70-95% |
| Riemschneider Synthesis | Alkyl/aryl thiocyanate, alcohol/water | Strong acid (e.g., H₂SO₄), followed by hydrolysis with ice water | Utilizes readily available thiocyanates. | Harsh acidic conditions, limited to secondary and tertiary alcohols, not suitable for acid-sensitive substrates.[1] | 60-80% |
| From Isocyanates and Thiols | Isocyanate, thiol | Often catalyst- and solvent-free, or with a base/catalyst | High atom economy, can be performed under mild conditions. | Isocyanates can be hazardous; availability of specific isocyanates may be limited. | 80-99% |
| From Amines, CO₂, and Thiols (One-Pot) | Amine, CO₂, thiol, Mitsunobu reagent (DEAD/PPh₃) | Anhydrous DMSO, room temperature | Mild conditions, avoids toxic reagents like phosgene, high yields.[2] | Requires the use of the Mitsunobu reagent, which can be challenging to remove during workup. | 80-99%[2] |
| Using N,N'-Di-Boc-Thiourea | N,N'-Di-Boc-thiourea, alcohol/thiol, activating agent (TFAA), base (NaH) | THF, 0 °C to room temperature | Mild thioacylating agent, good functional group tolerance.[3][4][5] | Requires activation and the use of a strong base. | 78-94% (for thioureas) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions when selecting a synthetic route. Below are representative experimental protocols for the synthesis of thiocarbamates using this compound and a common alternative.
Protocol 1: Synthesis of an O-Aryl Thiocarbamate using this compound
This protocol describes the synthesis of the antifungal agent Tolnaftate, a complex molecule where the formation of the thiocarbamate bond is a key step.
Reaction:
Materials:
-
2-Naphthol
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Tolnaftate.
Protocol 2: One-Pot Synthesis of an S-Alkyl Thiocarbamate from an Amine, CO₂, and a Thiol
This protocol offers a milder and more environmentally friendly alternative to the use of thiocarbamoyl chlorides.[2]
Reaction:
Materials:
-
Amine (e.g., benzylamine)
-
Carbon dioxide (gaseous or dry ice)
-
Thiol (e.g., benzyl mercaptan)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask, dissolve the amine (1.0 eq) in anhydrous DMSO.
-
Bubble gaseous carbon dioxide through the solution for 15-20 minutes at room temperature to form the corresponding carbamic acid in situ.
-
Add the thiol (1.0 eq) to the reaction mixture.
-
In a separate flask, prepare a solution of triphenylphosphine (1.5 eq) in anhydrous DMSO.
-
Slowly add DEAD or DIAD (1.5 eq) to the triphenylphosphine solution at 0 °C.
-
Add the resulting Mitsunobu reagent solution to the amine/CO₂/thiol mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of Tolnaftate.
Caption: Logical relationship of thiocarbamate synthesis methods.
Conclusion
This compound remains a valuable and effective reagent for the synthesis of thiocarbamates in complex molecules, offering good yields and a straightforward protocol. However, the generation of an acid byproduct necessitates the use of a base. For substrates that are sensitive to acidic conditions or when a more environmentally benign process is desired, alternative methods such as the one-pot synthesis from amines, CO₂, and thiols, or the use of activated thioureas, present compelling options with high yields under mild conditions.[2][3] The choice of the optimal method will ultimately be guided by the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Riemschneider thiocarbamate synthesis - Wikipedia [en.wikipedia.org]
- 2. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent [organic-chemistry.org]
- 3. Thiocarbamate synthesis by thioacylation [organic-chemistry.org]
- 4. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Methyl-N-phenylthiocarbamoyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like N-Methyl-N-phenylthiocarbamoyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon safety data for analogous compounds and general best practices for reactive chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 19009-45-1) with detailed disposal instructions was not available at the time of this writing. The following procedures are based on information from SDSs for similar thiocarbamoyl and carbamoyl chlorides and established protocols for handling moisture-sensitive and reactive chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling
Prior to any handling or disposal, it is crucial to be familiar with the potential hazards of this compound. Based on data for similar compounds, it is likely to be a moisture-sensitive, corrosive substance that can cause severe skin burns and eye damage. Inhalation of dust or vapors may also be harmful.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. Standard PPE for handling this compound includes:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Flame-retardant lab coat, closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. |
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spills (in a fume hood):
-
Restrict Access: Ensure the area is clear of all non-essential personnel.
-
Ventilation: Maintain operation of the fume hood.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (with caution): For small spills, slow and careful addition of a neutralizing agent like sodium bicarbonate or a commercial spill kit for acid chlorides may be appropriate. This should only be performed by trained personnel.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.
Major Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's EHS department and emergency response team.
-
Isolate: Close the laboratory doors and prevent entry.
-
Ventilation: If it is safe to do so, ensure the fume hood continues to operate.
Disposal Procedures
Chemical waste generators are responsible for the proper classification and disposal of their waste.[1] All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
Step 2: On-Site Neutralization (for residual amounts, expert use only)
For decontaminating empty containers or treating very small residual amounts, a cautious, controlled neutralization can be performed by experienced personnel in a fume hood.
-
Method: Slowly and in small portions, add a solution of sodium bicarbonate or another suitable base to the container with the residual chemical. Be prepared for a vigorous reaction and gas evolution. Stir continuously.
-
Verification: After the reaction has subsided, check the pH to ensure it is neutral.
-
Rinsate Collection: All rinsate from this process must be collected as hazardous waste.
Step 3: Final Disposal
-
Professional Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's EHS-approved hazardous waste contractor.[2]
-
Incineration: The likely method of final disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the acidic and potentially toxic combustion products.[3]
-
Documentation: Complete all necessary waste pickup request forms as required by your institution.
Experimental Protocol: Example Neutralization of Residual this compound in a Glass Container
Objective: To safely neutralize residual this compound in a reaction flask prior to cleaning.
Materials:
-
Empty reaction flask containing residual this compound
-
Stir bar
-
Stir plate
-
5% aqueous solution of sodium bicarbonate
-
pH paper or pH meter
-
Appropriate PPE (goggles, face shield, lab coat, chemical-resistant gloves)
-
Hazardous waste container for aqueous waste
Procedure:
-
Place the reaction flask in a fume hood on a stir plate.
-
Add a stir bar to the flask.
-
Begin stirring the residual material.
-
Slowly and carefully, add the 5% sodium bicarbonate solution dropwise to the flask. Be vigilant for any signs of a vigorous reaction, such as foaming or gas evolution.
-
Continue adding the sodium bicarbonate solution in small portions until the reaction ceases.
-
Allow the mixture to stir for at least 30 minutes to ensure complete neutralization.
-
Check the pH of the solution. If it is not neutral (pH 6-8), continue to add sodium bicarbonate solution dropwise until the neutral range is achieved.
-
Pour the neutralized aqueous solution into the designated hazardous waste container for aqueous waste.
-
Rinse the flask with a small amount of water and add the rinsate to the same hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Methyl-N-phenylthiocarbamoyl chloride
Essential Safety and Handling Guide for N-Methyl-N-phenylthiocarbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound (CAS 19009-45-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile and Hazards
This compound is a corrosive and moisture-sensitive solid, which also acts as a lachrymator, meaning it can cause tearing.[1][2] Contact with moisture can lead to the release of hazardous decomposition products.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent contact with skin, eyes, and the respiratory system.
Personal Protective Equipment (PPE) Summary
The following table summarizes the required PPE for handling this compound. It is imperative to use this equipment during all phases of handling, from preparation to disposal.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and its reaction products. As a lachrymator, it can cause severe eye irritation and tearing upon exposure.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A lab coat or chemical-resistant apron. | Prevents skin contact, which can cause irritation and chemical burns. |
| Respiratory Protection | A full-face respirator with a combination organic vapor and high-efficiency particulate (P3/P100) cartridge. | Protects against inhalation of dust and vapors, which can cause respiratory tract irritation.[1] The P3/P100 filter is effective against fine particles, and the organic vapor cartridge addresses any volatile components. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate the risks associated with this compound.
Handling Protocol
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as outlined in the table above.
-
-
Handling :
-
Handle the solid in a manner that minimizes dust generation.
-
Keep the container tightly closed when not in use to prevent exposure to moisture.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents, bases, and amines.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Do not use water to clean up the spill, as the material is water-reactive.[1]
-
Ventilate the area and wash the spill site with a suitable solvent (e.g., acetone) once the material is removed, followed by a wash with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Container Management :
-
Collect all waste material, including contaminated disposables, in a clearly labeled, sealed, and compatible container.
-
-
Neutralization (for residual amounts) :
-
Under controlled conditions in a fume hood, small residual amounts of this compound can be slowly added to a stirred solution of sodium bicarbonate to neutralize it through hydrolysis.
-
This process may release hazardous vapors and should only be performed by trained personnel with appropriate respiratory protection.
-
-
Final Disposal :
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
-
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for Handling this compound.
Caption: Emergency Response Protocol for Exposure Incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
